3-Aminoquinuclidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6530-09-2 (di-hydrochloride) | |
| Record name | 3-Aminoquinuclidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10869640 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-14-8 | |
| Record name | 3-Aminoquinuclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoquinuclidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-azabicyclo[2.2.2]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Aminoquinuclidine from 3-Quinuclidinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-aminoquinuclidine from 3-quinuclidinone, a key building block in the development of various therapeutic agents. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key transformations.
Introduction
This compound is a crucial bicyclic diamine scaffold found in a variety of pharmacologically active molecules. Its rigid structure and basic nitrogen atoms make it an important pharmacophore for interacting with various biological targets. The synthesis of this compound from the readily available precursor, 3-quinuclidinone, is a fundamental transformation in medicinal chemistry and process development. This guide explores the two most prevalent and effective synthetic strategies: reductive amination and the reduction of an oxime intermediate.
Synthetic Pathways Overview
The conversion of 3-quinuclidinone to this compound can be efficiently achieved through two primary pathways:
-
Reductive Amination: This one-pot or stepwise process involves the reaction of 3-quinuclidinone with an amine source to form an imine or enamine intermediate, which is subsequently reduced to the target amine.
-
Oxime Formation and Reduction: This two-step sequence involves the conversion of the ketone functionality of 3-quinuclidinone to an oxime, followed by the reduction of the oxime to the corresponding primary amine.
The choice of synthetic route often depends on factors such as desired yield, scalability, available reagents, and stereochemical considerations for chiral syntheses.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data associated with the different synthetic methods for preparing this compound from 3-quinuclidinone.
| Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Reductive Amination | |||||
| Leuckart Reaction | Ammonium formate, Formic acid | None (neat) | 160-180 | 6-12 | 60-75 |
| Catalytic Reductive Amination | Ammonia, H₂, Raney Nickel | Methanol or Ethanol | 80-100 | 4-8 | 70-85 |
| Oxime Reduction | |||||
| Oxime Formation | Hydroxylamine hydrochloride, Base | Ethanol/Water | 25-80 | 1-4 | >90 (for oxime) |
| Oxime Reduction (LAH) | Lithium aluminum hydride (LAH) | Diethyl ether or THF | 0 to reflux | 2-6 | 75-90 |
| Oxime Reduction (Catalytic) | H₂, Palladium on carbon (Pd/C) | Ethanol, Acetic acid | 25-50 | 4-12 | 80-95 |
Mandatory Visualizations
Logical Relationship of Synthetic Pathways
Caption: Overview of the two primary synthetic routes from 3-quinuclidinone.
Experimental Workflow: Leuckart Reaction
Caption: Step-by-step workflow for the Leuckart reductive amination.
Experimental Workflow: Oxime Formation and LAH Reduction
Caption: Workflow for the synthesis via oxime formation and subsequent reduction.
Experimental Protocols
Method 1: Reductive Amination - The Leuckart Reaction
This classical method provides a direct conversion of 3-quinuclidinone to this compound using ammonium formate as both the ammonia source and the reducing agent.[1][2]
Materials:
-
3-Quinuclidinone hydrochloride
-
Ammonium formate
-
Formic acid (optional, can improve yield)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of 3-Quinuclidinone Free Base: In a flask, dissolve 3-quinuclidinone hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide until the pH is >12. Extract the free base with dichloromethane or diethyl ether (3 x 50 mL for 10g of starting material). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the solid free base.
-
Leuckart Reaction: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3-quinuclidinone (1.0 eq) and ammonium formate (5.0-7.0 eq). Optionally, a small amount of formic acid (0.5-1.0 eq) can be added.
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, cautiously add concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture and heat to reflux for 4-8 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the solution and make it strongly basic (pH > 12) by the careful addition of concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or by conversion to its dihydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, followed by recrystallization.
Method 2: Catalytic Reductive Amination
This method utilizes a catalyst, such as Raney Nickel, for the reductive amination of 3-quinuclidinone in the presence of ammonia and hydrogen gas.[3][4]
Materials:
-
3-Quinuclidinone
-
Methanolic or Ethanolic Ammonia solution (saturated)
-
Raney Nickel (activated, as a slurry in water or ethanol)
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge 3-quinuclidinone (1.0 eq), a solution of ammonia in methanol or ethanol (e.g., 7N methanolic ammonia), and a catalytic amount of Raney Nickel (5-10% by weight of the ketone).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 4-8 hours, monitoring the hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude this compound can be purified by vacuum distillation.
Method 3: Synthesis via 3-Quinuclidinone Oxime and its Reduction
This two-step approach first converts the ketone to an oxime, which is then reduced to the primary amine.
Part A: Synthesis of 3-Quinuclidinone Oxime
Materials:
-
3-Quinuclidinone hydrochloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-quinuclidinone hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.1-1.2 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or sodium carbonate (2.2-2.5 eq) in water dropwise to the reaction mixture.
-
Heat the mixture to reflux for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-quinuclidinone oxime. The product can be further purified by recrystallization from ethanol-water.
Part B: Reduction of 3-Quinuclidinone Oxime with Lithium Aluminum Hydride (LAH) [5]
Materials:
-
3-Quinuclidinone oxime
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add a suspension of LAH (2.0-3.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Oxime: Dissolve 3-quinuclidinone oxime (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL, where x is the grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).[6]
-
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Work-up: Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product by vacuum distillation.
Conclusion
The synthesis of this compound from 3-quinuclidinone is a well-established transformation with multiple reliable methods available to the synthetic chemist. The Leuckart reaction offers a direct, albeit high-temperature, route. Catalytic reductive amination provides a cleaner, more atom-economical alternative, particularly amenable to industrial-scale production. The two-step process involving the formation and subsequent reduction of 3-quinuclidinone oxime is a robust and high-yielding laboratory method. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Reductive Amination Review [erowid.org]
- 4. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Workup [chem.rochester.edu]
An In-depth Technical Guide to the Synthesis of (R)- and (S)-3-Aminoquinuclidine
This technical guide provides a comprehensive overview of the synthetic routes to the enantiomers of 3-aminoquinuclidine, crucial building blocks in the development of various pharmaceuticals, notably 5-HT3 receptor antagonists.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
(R)- and (S)-3-Aminoquinuclidine are pivotal chiral synthons. The stereochemistry at the C3 position of the quinuclidine ring is often critical for biological activity, necessitating efficient and stereoselective synthetic methods.[3] Two primary strategies have emerged for the preparation of these enantiomerically pure amines: asymmetric synthesis via diastereoselective reduction and the resolution of a racemic mixture. This guide will detail both approaches.
Asymmetric Synthesis via Diastereoselective Reduction
A widely adopted method for the asymmetric synthesis of (R)- and (S)-3-aminoquinuclidine involves the condensation of 3-quinuclidinone with a chiral amine, typically (R)- or (S)-1-phenethylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, yields the desired enantiomer of this compound.[1][2][3]
Synthetic Pathway
The overall synthetic scheme is presented below. The choice of the (R) or (S) enantiomer of 1-phenethylamine dictates the stereochemistry of the final product.
Caption: Synthesis of (S)-3-Aminoquinuclidine via diastereoselective reduction.
Experimental Protocols
1. Synthesis of N-((S)-1-phenethyl)-3-quinuclidinimine
A solution of 3-quinuclidinone hydrochloride (1 equivalent), (S)-1-phenethylamine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap for several hours. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[3]
2. Synthesis of (3S)-3-[(S)-(1-phenyl)ethylamino]-quinuclidine
The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at this temperature for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the diastereomeric amine.[3]
3. Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride
The intermediate diastereomeric amine is dissolved in ethanol, and palladium on charcoal (10% w/w) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 40-50 psi) at room temperature overnight. The catalyst is then removed by filtration through Celite, and the filtrate is acidified with ethereal HCl. The resulting precipitate is collected by filtration and recrystallized from ethanol to afford (S)-3-aminoquinuclidine dihydrochloride.[3]
To obtain (R)-3-aminoquinuclidine, the same procedure is followed using (R)-1-phenethylamine as the chiral auxiliary.
Quantitative Data
| Step | Reagents and Conditions | Yield | Diastereomeric Excess (d.e.) |
| Imine Formation | 3-Quinuclidinone, (S)-1-phenethylamine, p-TsOH, Toluene, reflux | ~81% | N/A |
| Diastereoselective Reduction | Imine, NaBH4, Methanol, 0°C | - | >95% |
| Hydrogenolysis | Diastereomeric amine, H2, 10% Pd/C, Ethanol | - | N/A |
| Overall (from 3-Quinuclidinone) | ~45% | >98% e.e. |
Data synthesized from Langlois et al. (1992).[3]
Chiral Resolution of Racemic this compound
An alternative approach to obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization.
Resolution Workflow
The general workflow for the chiral resolution of racemic this compound is depicted below.
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocol for the Resolution of (S)-3-Aminoquinuclidine
1. Diastereomeric Salt Formation
Racemic this compound dihydrochloride is dissolved in a suitable solvent (e.g., a mixture of water and ethanol), and a base (e.g., sodium hydroxide) is added to liberate the free amine. A chiral resolving agent, such as D-(+)-tartaric acid or D-camphorsulfonic acid (approximately 0.5 equivalents), is then added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[4]
2. Isolation of the Diastereomeric Salt
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The optical purity of the salt can be enhanced by recrystallization.
3. Liberation of the Free Amine
The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH) to a pH of approximately 9-10. The liberated free amine is then extracted with an organic solvent such as chloroform or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure.
4. Formation of the Dihydrochloride Salt
The enantiomerically enriched free amine is dissolved in a suitable solvent (e.g., methanol), and hydrogen chloride gas or a solution of HCl in a solvent is passed through the solution until the pH is acidic. The precipitated dihydrochloride salt is collected by filtration, washed with a cold solvent, and dried.[4]
Quantitative Data for Chiral Resolution
| Parameter | Value |
| Resolution Ratio | >40% |
| Optical Purity | >98% |
| Overall Yield | >35% |
Data from a patented resolution method.[4]
Conclusion
Both asymmetric synthesis and chiral resolution are viable and effective methods for obtaining enantiomerically pure (R)- and (S)-3-aminoquinuclidine. The choice of method may depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The diastereoselective reduction route offers a direct asymmetric approach, while chiral resolution provides a means to separate a readily available racemic starting material. The detailed protocols and quantitative data presented in this guide should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
3-Aminoquinuclidine's Interaction with Cholinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoquinuclidine is a key structural motif and a versatile synthetic intermediate in the development of various pharmacologically active compounds. Its rigid bicyclic structure makes it an important scaffold for ligands targeting the cholinergic system. This technical guide provides an in-depth overview of the presumed mechanism of action of this compound at cholinergic receptors, based on the broader understanding of quinuclidine-based derivatives. Due to a lack of specific publicly available quantitative data for this compound itself, this document focuses on the general principles of interaction and the detailed experimental methodologies required to elucidate its precise pharmacological profile. This includes comprehensive protocols for radioligand binding and functional assays, alongside visualizations of key signaling pathways.
Introduction to this compound and the Cholinergic System
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, cognition, and autonomic nervous system regulation.[1] The actions of ACh are mediated by two main classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[2]
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that, upon activation by ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to rapid depolarization of the cell membrane.[3]
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that modulate cellular responses through various second messenger systems. They are classified into five subtypes (M1-M5).[2]
Quinuclidine, a bicyclic amine, is a privileged scaffold in medicinal chemistry for the design of cholinergic ligands due to its structural resemblance to the choline moiety of acetylcholine.[1][4] this compound, as a derivative, serves as a crucial building block for the synthesis of a wide range of compounds targeting these receptors.[5] While specific data on this compound is sparse, the quinuclidine core is a well-established pharmacophore for interacting with both nAChRs and mAChRs.[1][4]
Presumed Mechanism of Action at Cholinergic Receptors
Based on the extensive research into quinuclidine-based cholinergic ligands, the likely interactions of this compound with cholinergic receptors can be inferred. The core quinuclidine structure provides a cationic head that can interact with the orthosteric binding site of both nAChRs and mAChRs. The 3-amino group offers a point for further functionalization, which can significantly influence subtype selectivity and whether the compound acts as an agonist, antagonist, or allosteric modulator.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The quinuclidine moiety can mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the agonist recognition site at the interface of nAChR subunits. Depending on the substitutions on the quinuclidine ring, these compounds can act as either agonists, partial agonists, or antagonists.
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Similarly, the quinuclidine structure is a common feature in many muscarinic receptor ligands.[4] The nature of the substituent at the 3-position is critical in determining the affinity and efficacy at the five mAChR subtypes. For instance, ester-containing quinuclidine derivatives, such as quinuclidinyl benzilate (QNB), are potent muscarinic antagonists.[6] Conversely, other derivatives have been designed to be selective agonists for specific mAChR subtypes.[4]
Quantitative Pharmacological Data
To characterize the pharmacological profile of this compound, the following quantitative data would need to be experimentally determined.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Cholinergic Receptors
| Receptor Subtype | Radioligand | K_i (nM) |
|---|---|---|
| Nicotinic | ||
| α4β2 | [³H]-Epibatidine | Data not available |
| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available |
| α3β4 | [³H]-Epibatidine | Data not available |
| Muscarinic | ||
| M1 | [³H]-N-Methylscopolamine | Data not available |
| M2 | [³H]-N-Methylscopolamine | Data not available |
| M3 | [³H]-N-Methylscopolamine | Data not available |
| M4 | [³H]-N-Methylscopolamine | Data not available |
| M5 | [³H]-N-Methylscopolamine | Data not available |
Table 2: Hypothetical Functional Activity Profile of this compound at Human Cholinergic Receptors
| Receptor Subtype | Assay Type | Agonist EC_50 (nM) | Antagonist IC_50 (nM) | % Efficacy (vs. ACh) |
|---|---|---|---|---|
| Nicotinic | ||||
| α4β2 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |
| α7 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |
| α3β4 | Ca²⁺ Flux / Electrophysiology | Data not available | Data not available | Data not available |
| Muscarinic | ||||
| M1 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |
| M2 (Gi) | cAMP Inhibition | Data not available | Data not available | Data not available |
| M3 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |
| M4 (Gi) | cAMP Inhibition | Data not available | Data not available | Data not available |
| M5 (Gq) | IP₁ Accumulation / Ca²⁺ Flux | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
To determine the quantitative data presented hypothetically above, the following experimental protocols are standard in the field of cholinergic pharmacology.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (K_i) of a test compound for a specific receptor subtype. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand of known affinity.
Protocol: Competitive Radioligand Binding Assay for mAChRs
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (M1-M5) are cultured to ~90% confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for M1-M5).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays
Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.
Protocol: Calcium Flux Assay for Gq-Coupled mAChRs (M1, M3, M5)
-
Cell Culture and Dye Loading:
-
CHO or HEK293 cells stably expressing the Gq-coupled muscarinic receptor subtype of interest are seeded into 96-well black-walled, clear-bottom plates.
-
After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For agonist mode: A range of concentrations of the test compound is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
For antagonist mode: Cells are pre-incubated with a range of concentrations of the test compound before the addition of a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀). The inhibition of the agonist-induced fluorescence signal is measured.
-
-
Data Analysis:
-
For agonist mode: The concentration-response curve is plotted, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and E_max (the maximal efficacy relative to a full agonist like acetylcholine) are determined.
-
For antagonist mode: The concentration-inhibition curve is plotted, and the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response) is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling cascades and experimental procedures are provided below using the DOT language for Graphviz.
Signaling Pathways
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
References
- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminoquinuclidine dihydrochloride. The information herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of relevant biological and chemical processes.
Core Physicochemical Data
This compound dihydrochloride is a versatile bicyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a range of pharmaceutical applications.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source(s) |
| Chemical Structure | N/A | |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 199.12 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 321-323 °C (decomposes) | [3] |
| Solubility | Soluble in water.[1] Slightly soluble in Methanol. | [4] |
| pKa (of parent quinuclidine) | 11.0 | [5][6] |
| Optical Rotation ([α]D) | For (S)-(-)-enantiomer: -23.5° to -26.5° (c=1 in water at 25°C) | [1] |
Note on pKa: The provided pKa value is for the parent compound, quinuclidine. The presence of the amino group at the 3-position is expected to influence the basicity of the quinuclidine nitrogen and the amino group itself. Experimental determination of the specific pKa values for this compound dihydrochloride is recommended for precise applications.
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical properties of this compound dihydrochloride.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound dihydrochloride in water.
Materials:
-
This compound dihydrochloride
-
Distilled or deionized water
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound dihydrochloride to a known volume of water in a sealed container. The excess solid should be visible.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound dihydrochloride.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of this compound dihydrochloride.
Materials:
-
This compound dihydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound dihydrochloride and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence points. For a more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound dihydrochloride.
Materials:
-
This compound dihydrochloride
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount (typically 5-10 mg) of this compound dihydrochloride in approximately 0.6-0.7 mL of D₂O in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the acquisition of an FTIR spectrum of solid this compound dihydrochloride.
Materials:
-
This compound dihydrochloride
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Spatula
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound dihydrochloride onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches and bends).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological and chemical processes related to this compound dihydrochloride.
Potential Signaling Pathway Involvement
This compound and its derivatives are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors, which are crucial in various neurological processes.[1][7][8]
Caption: Potential interaction of this compound derivatives with neuronal receptors.
Experimental Workflow: Synthesis of this compound Dihydrochloride
The synthesis of this compound often starts from 3-quinuclidinone.
Caption: A generalized synthetic route to this compound dihydrochloride.
Experimental Workflow: Chiral Resolution
To obtain specific enantiomers, a chiral resolution step is necessary.
Caption: Chiral resolution of this compound via diastereomeric salt formation.
References
- 1. (S)-(-)-3-Aminoquinuclidine 2HCl | 119904-90-4 | FA03745 [biosynth.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
The Versatility of 3-Aminoquinuclidine: A Technical Guide for Medicinal Chemists
Introduction: 3-Aminoquinuclidine, a rigid bicyclic scaffold, has emerged as a privileged building block in medicinal chemistry. Its unique three-dimensional structure, inherent basicity, and synthetic tractability make it an ideal core for designing potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, key applications, and pharmacological significance of this compound derivatives, with a focus on their role as cholinergic and serotonergic modulators.
Core Applications in Drug Discovery
The this compound scaffold is a cornerstone in the development of therapeutics targeting the central and peripheral nervous systems. The primary amine serves as a versatile synthetic handle for introducing diverse pharmacophoric elements through reactions like acylation and reductive amination. This allows for the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas where this scaffold has proven invaluable include:
-
Muscarinic Receptor Agonists: Derivatives are being investigated for treating cognitive deficits in conditions like Alzheimer's disease.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Specifically targeting the α7 subtype, these compounds hold promise for improving cognitive function in schizophrenia.
-
5-HT3 Receptor Antagonists: This class of drugs, often referred to as "setrons," are highly effective antiemetics used to manage nausea and vomiting, particularly that induced by chemotherapy. Palonosetron is a prominent example derived from this scaffold.
Quantitative Analysis of this compound Derivatives
The following tables summarize the biological activity of various this compound derivatives, showcasing the scaffold's ability to generate high-affinity ligands for different receptor systems.
Table 1: 5-HT3 Receptor Antagonist Activity
| Compound Class | Representative Compound | Receptor Affinity (Ki, nM) | Reference Compound (Ki, nM) |
| Benzamides | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide | 0.19 | Ondansetron: 7.6 |
| Quinolinecarboxamides | endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f) | 0.48 (for analog 7d) | Granisetron: 2.1 |
| Annelated Indoles | Cilansetron | 0.19 | Ondansetron |
Data compiled from multiple sources, showcasing the high affinity achievable with the quinuclidine core. Note: The azabicyclo[3.2.1]octane system in some examples is a closely related structural analog.
Table 2: Cholinergic Receptor Modulator Activity
| Target Receptor | Compound | Activity | Potency |
| α7 nAChR | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) | Agonist | Potent and selective |
| Muscarinic Receptors | Quaternary ammonium derivatives of (3R)-quinuclidinol esters | Antagonist | Potent and long-acting |
Key Signaling Pathways
Understanding the downstream signaling cascades of the target receptors is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the primary pathways for the M1 muscarinic and α7 nicotinic acetylcholine receptors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to medicinal chemistry research. Below are representative procedures for the synthesis of key intermediates and final active pharmaceutical ingredients starting from this compound.
Protocol 1: Synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-fluorobenzamide (Amide Coupling)
This protocol details a standard amide bond formation, a crucial reaction for creating a vast library of derivatives from the this compound core.
Materials:
-
This compound (6.3 g, 0.050 mole)
-
3-Fluorobenzoyl chloride (7.93 g, 0.050 mole)
-
Anhydrous diethyl ether (130 ml)
-
Absolute ethanol
-
Isopropyl ether
-
Nitrogen atmosphere setup
Procedure:
-
In a closed system under a nitrogen atmosphere, dissolve this compound (6.3 g) in 100 ml of anhydrous diethyl ether in a suitable reaction flask equipped with a stirrer.
-
Prepare a solution of 3-fluorobenzoyl chloride (7.93 g) in 30 ml of anhydrous diethyl ether.
-
Add the 3-fluorobenzoyl chloride solution dropwise to the stirred solution of this compound.
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.
-
Collect the resulting solid hydrochloride salt by filtration under a nitrogen atmosphere.
-
Vacuum dry the solid for 2 hours to yield the crude product (13.11 g, 92.1% yield).
-
Recrystallize the salt from absolute ethanol-isopropyl ether to yield 8.87 g of a white solid.
-
A second recrystallization from ethanol, followed by vacuum drying for 12 hours at 70°C, affords the purified product, m.p. 257-258°C.
Protocol 2: Synthesis of Palonosetron from (S)-3-Aminoquinuclidine
This multi-step synthesis illustrates the pathway to a clinically approved 5-HT3 antagonist, highlighting acylation, reduction, and cyclization steps.[1][2]
Step 1: Acylation
-
(S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is reacted with thionyl chloride in an organic solvent at 50°C for 1-6 hours.[2]
-
(S)-3-aminoquinuclidine is then added to the reaction mixture, which is stirred for an additional 1-3 hours to produce the intermediate amide, (S,S)-quinuclidine tetralin formamide.[2]
Step 2: Reduction
-
The amide from Step 1 is reduced using a reducing agent such as sodium borohydride in the presence of boron trifluoride diethyl etherate.[2] This step converts the amide carbonyl to a methylene group, yielding (S,S)-tetralin methyl quinuclidine.[2]
Step 3: Cyclization and Salt Formation
-
The product from Step 2 undergoes a cyclization reaction. While specific patent literature describes various cyclization strategies, a common theme involves intramolecular reaction to form the final tricyclic core of Palonosetron.[1][2]
-
The final free base is then treated with hydrochloric acid to form the stable and water-soluble Palonosetron hydrochloride salt.[1]
The overall reported yield for this three-step process is approximately 76%.[1]
Conclusion
This compound continues to be a scaffold of high interest in medicinal chemistry. Its conformational rigidity and well-defined vector for substitution provide a robust platform for the design of ligands with exceptional potency and selectivity. The successful clinical development of drugs like Palonosetron underscores the therapeutic potential embedded within this simple yet powerful building block. Future explorations will likely focus on leveraging this core for novel targets and further refining the pharmacokinetic profiles of next-generation therapeutics.
References
The Multifaceted Biological Activities of 3-Aminoquinuclidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoquinuclidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with various biological targets. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their antimicrobial properties, modulation of key neurotransmitter receptors, and emerging potential as anti-proliferative agents.
Antimicrobial and Antibiofilm Activities
Quaternary ammonium compounds (QACs) derived from this compound have demonstrated potent antimicrobial activity against a broad spectrum of clinically relevant bacteria.[3][4] These derivatives are particularly noteworthy for their efficacy against Gram-positive and, in some cases, Gram-negative bacteria, as well as their ability to inhibit and eradicate bacterial biofilms.
The primary mechanism of action for these quaternary this compound derivatives is through a membranolytic effect. The positively charged quaternary nitrogen atom facilitates interaction with the negatively charged bacterial cell membrane, leading to its destabilization. This disruption, combined with the generation of reactive oxygen species (ROS), results in a loss of cell volume, altered surface morphology, and ultimately, bacterial cell death.[3][4]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values for a selection of quaternary this compound derivatives against various bacterial strains.
| Derivative | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) | Reference |
| QApCl | Escherichia coli | 4 | Salmonella enterica | 4 | [3] |
| QApBr | Escherichia coli | 8 | Salmonella enterica | 8 | [3] |
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
This compound derivatives have been extensively investigated as modulators of nicotinic acetylcholine receptors, with a particular emphasis on the α7 subtype, which is implicated in cognitive processes and inflammatory pathways.
Derivatives of this compound, especially benzamides, have been identified as potent agonists and partial agonists of the α7 nAChR.[5] The stereochemistry at the 3-position of the quinuclidine ring is a critical determinant of activity, with the (R)-enantiomer generally showing higher potency for the α7 nAChR.
Quantitative Data: α7 nAChR Activity
The following table presents the half-maximal effective concentration (EC50) and binding affinity (Ki) values for representative this compound derivatives at the α7 nAChR.
| Derivative | Activity | EC50 (µM) | Ki (nM) | Reference |
| PNU-282987 | Agonist | 0.154 | - | [1] |
| (R)-enantiomer of a quinuclidine benzamide | Agonist | - | - | [1] |
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Activation
Activation of the α7 nAChR by agonists leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The influx of Ca2+ initiates a cascade of intracellular signaling events that can modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.
α7 nAChR Signaling Pathway
Interaction with Muscarinic Acetylcholine Receptors
Certain this compound derivatives also exhibit affinity for muscarinic acetylcholine receptors (mAChRs), acting as antagonists. This activity is of interest for therapeutic areas such as chronic obstructive pulmonary disease (COPD) and overactive bladder.
5-HT3 Receptor Antagonism
The this compound moiety is a key component in the structure of several potent 5-HT3 receptor antagonists. These antagonists are clinically used as antiemetic agents to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.
Quantitative Data: 5-HT3 Receptor Antagonism
The table below summarizes the binding affinities (Ki) of this compound-containing compounds for the 5-HT3 receptor.
| Derivative | Ki (nM) | Reference |
| A quinolinecarboxylic acid amide derivative | 9.9 | [6] |
Anti-Proliferative Activity
Emerging research has highlighted the potential of this compound derivatives as anti-proliferative agents. Certain derivatives have shown cytotoxic activity against various cancer cell lines. The precise mechanisms underlying this activity are still under investigation but may involve the induction of apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.
Broth Microdilution Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Radioligand Binding Assay for α7 nAChR
This assay measures the affinity of a test compound for the α7 nAChR.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the α7 nAChR (e.g., [3H]-methyllycaconitine or [125I]-α-bungarotoxin), and varying concentrations of the this compound derivative.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter. Wash the filters to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Agonist Activity
This technique directly measures the ion channel activity of nAChRs in response to agonist application.
Protocol Outline:
-
Cell Culture: Use a cell line (e.g., HEK293 or SH-SY5Y) stably expressing the desired nAChR subtype or primary cultured neurons.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an appropriate internal solution.
-
Agonist Application: Apply the this compound derivative to the cell at various concentrations using a rapid perfusion system.
-
Data Acquisition: Record the resulting ion currents at a holding potential of -60 to -80 mV.
-
Data Analysis: Measure the peak amplitude of the inward currents and plot a dose-response curve to determine the EC50 and maximal efficacy (Emax) of the compound.
Visualizations of Workflows and Relationships
Experimental Workflow for Screening and Characterization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery and StructureâActivity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Neuromodulation: A Technical Guide to the Structure-Activity Relationship of 3-Aminoquinuclidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoquinuclidine scaffold represents a pivotal structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of critical neurological targets. This bicyclic amine's rigid conformation and stereochemical properties provide a unique framework for probing the intricate binding pockets of receptors such as nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin type-3 receptors (5-HT3Rs). Understanding the nuanced structure-activity relationships (SAR) of this compound derivatives is paramount for the rational design of novel therapeutics for neurological and psychiatric disorders, as well as for managing side effects of other treatments.
This in-depth technical guide synthesizes the core principles of this compound SAR, presenting quantitative data in a comparative format, detailing essential experimental protocols, and visualizing key biological pathways and workflows to empower researchers in their drug discovery endeavors.
Structure-Activity Relationship: Key Insights
The therapeutic potential of this compound derivatives is intricately linked to the nature and positioning of substituents on both the quinuclidine ring and the 3-amino group. Systematic modifications have revealed critical insights into the molecular determinants of affinity and functional activity at various receptors.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of this compound have been explored as potent ligands for various nAChR subtypes. The SAR studies in this area have highlighted the importance of the amide and benzamide moieties attached to the 3-amino group for achieving high affinity, particularly at the α7 and α4β2 subtypes.
A library of benzamides based on the this compound scaffold was evaluated for α7 nAChR agonist activity. This work led to the discovery of potent agonists, demonstrating that the quinuclidine benzamide structure is a valuable pharmacophore for this receptor. The structure-activity relationship for these compounds diverged from that of the structurally homologous 5-HT3 receptor, indicating distinct binding modes.[1]
Table 1: Structure-Activity Relationship of this compound Derivatives at Nicotinic Acetylcholine Receptors
| Compound ID | R1 (at 3-amino) | R2 (on aromatic ring) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Nicotine | - | - | α4β2 | 9.4 x 10⁻¹ | - |
| 2-FA | - | - | α4β2 | 7.1 x 10⁻² | - |
| Nifene | - | - | α4β2 | 3.1 x 10⁻¹ | - |
| PNU-282987 | Benzamide | - | α7 | Potent Agonist | Potent Agonist |
Note: Data for Nicotine, 2-FA, and Nifene are included for comparative purposes.[2] PNU-282987 is a known potent α7 nAChR agonist derived from a quinuclidine benzamide library.[1]
Muscarinic Acetylcholine Receptor (mAChR) Ligands
The this compound core has also been incorporated into ligands targeting muscarinic acetylcholine receptors. Notably, N-phenylcarbamate analogs of this compound have been synthesized and evaluated for their binding affinities at M1-M5 mAChR subtypes. These studies reveal that while high affinity can be achieved, subtype selectivity can be challenging. For instance, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate demonstrated high affinity across all five mAChR subtypes.[3]
Table 2: Structure-Activity Relationship of this compound Derivatives at Muscarinic Acetylcholine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 | 2.0 |
| M2 | 13 | |
| M3 | 2.6 | |
| M4 | 2.2 | |
| M5 | 1.8 |
Data from a study on novel quinuclidinyl N-phenylcarbamate analogs.[3]
Serotonin Type-3 Receptor (5-HT3R) Antagonists
The this compound moiety is a key component in the pharmacophore of several potent 5-HT3 receptor antagonists. SAR studies have extensively explored the impact of modifying the amide linkage and the aromatic portion of these molecules. Esters and amides of quinolinecarboxylic acid containing a quinuclidine moiety have shown high affinity for the 5-HT3 receptor.[4] For instance, certain quinoline derivatives with a quinuclidine ester linkage exhibit significantly higher affinity than the benchmark antagonist ondansetron.[5] The nature of the linker and the substitution pattern on the aromatic ring are critical for potent antagonist activity.
Table 3: Structure-Activity Relationship of Quinuclidine-Containing Derivatives at the 5-HT3 Receptor
| Compound Class | Key Structural Features | Receptor Affinity (Ki, nM) | Functional Activity |
| Quinolinecarboxylic acid amides/esters | Ester linkage generally superior to amide | 9.9 (for a lead derivative) | Moderate antagonist activity (ED50 = 10.5-21.5 µg/kg i.v.) |
| Azabicycloalkaneacetamides | 2,3-dihydroindole aromatic moiety | - | Potent antagonists (some ~10-fold more potent than ondansetron) |
Data compiled from studies on quinolinecarboxylic acid derivatives[4] and azabicycloalkaneacetamides.[6]
Experimental Protocols
The characterization of this compound derivatives necessitates a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the SAR studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Protocol for Nicotinic Acetylcholine Receptor Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2* nAChRs) are homogenized in a cold buffer solution.[7]
-
Assay Setup: In a 96-well plate, combine in triplicate:
-
Total Binding: Receptor membranes, radioligand (e.g., [³H]nicotine or [³H]epibatidine), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
Competitive Binding: Receptor membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, allosteric modulator) and potency (EC50 or IC50) of test compounds.
Calcium Flux Assay for 5-HT3 Receptor Antagonists:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT3A receptor.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a known 5-HT3 receptor agonist (e.g., serotonin) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: For antagonists, plot the inhibition of the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling cascade of the ionotropic 5-HT3 receptor.
References
- 1. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Role of 3-Aminoquinuclidine in Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine, a chiral bicyclic amine, serves as a pivotal structural scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting neurotransmitter systems. Its rigid framework and stereochemical properties make it an ideal building block for crafting ligands with high affinity and selectivity for various receptors, most notably nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the role of this compound and its derivatives in modulating neurotransmitter systems, with a focus on their interactions with nAChRs. The guide summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Tenets of this compound's Bioactivity
The versatility of the this compound scaffold stems from the ability to introduce diverse substituents at the amino group and other positions on the quinuclidine ring. This allows for the fine-tuning of pharmacological properties to achieve desired effects, ranging from agonism and partial agonism to antagonism at specific receptor subtypes. Derivatives of this compound have been instrumental in probing the structure and function of nAChRs and have led to the development of clinical candidates for a range of neurological and psychiatric disorders.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki), potencies (EC50/IC50), and efficacies (Emax) of key this compound derivatives at various neurotransmitter receptors. This data is crucial for understanding their structure-activity relationships (SAR) and therapeutic potential.
Table 1: Binding Affinities (Ki) of this compound Derivatives at Nicotinic Acetylcholine Receptors (nAChRs) and Serotonin 5-HT3 Receptors.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| PNU-282987 | rat α7 nAChR | [3H]-Methyllycaconitine (MLA) | 26 | |
| 5-HT3 | - | 930 | ||
| Encenicline (EVP-6124) | α7 nAChR | [3H]-MLA | 9.98 | [1][2] |
| α7 nAChR | [125I]-α-bungarotoxin | 4.33 | [1][2] | |
| 5-HT2B | [3H]-mesulergine | 14 | [3] | |
| Varenicline | α4β2* nAChR | - | 0.14 | [4] |
| α6β2* nAChR | - | 0.12 | [4] |
Table 2: Functional Activity (EC50, IC50, Emax) of this compound Derivatives.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Source |
| PNU-282987 | α7 nAChR | Functional Assay | EC50 | 154 nM | [5] |
| 5-HT3 | Functional Antagonism | IC50 | 4541 nM | [5] | |
| Encenicline (EVP-6124) | 5-HT3 | Inhibition | % Inhibition @ 10 nM | 51% | [1][2] |
| Varenicline | α6β2* nAChR | [3H]dopamine release | EC50 | 0.007 µM | [4] |
| α4β2* nAChR | [3H]dopamine release | EC50 | 0.086 µM | [4] | |
| α6β2* nAChR | [3H]dopamine release | Emax (% of nicotine) | 49% | [4] | |
| α4β2* nAChR | [3H]dopamine release | Emax (% of nicotine) | 24% | [4] |
Experimental Protocols
The characterization of this compound derivatives relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two of the most critical experimental procedures.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells stably transfected with human nAChR subunits, rat brain homogenates).
-
Radioligand (e.g., [3H]-Epibatidine, [3H]-Methyllycaconitine).
-
Test compound (this compound derivative).
-
Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C), pre-treated with a blocking agent like polyethylenimine.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest cells or dissect tissue and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[6]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 2-4 hours).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the functional activity (e.g., agonism, antagonism, allosteric modulation) of a test compound by recording the ion currents through receptor channels in a whole-cell configuration.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the target nAChR subtype.
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Internal (pipette) solution (e.g., containing KCl or K-gluconate, EGTA, HEPES).
-
Test compound solutions of varying concentrations.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Isolate and prepare Xenopus oocytes or culture mammalian cells on coverslips. For oocytes, the vitelline membrane may need to be removed.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[7]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[8]
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the external solution containing a known concentration of the test compound onto the cell.
-
Current Recording: Record the resulting inward or outward currents mediated by the opening of the nAChR channels.
-
Data Analysis: Measure the peak amplitude of the current response. For agonists, construct a concentration-response curve by plotting the current amplitude against the compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values. For antagonists, co-apply the antagonist with a fixed concentration of an agonist and measure the inhibition of the agonist-evoked current to determine the IC50.
Signaling Pathways and Experimental Workflows
The interaction of this compound derivatives with nAChRs can trigger a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for characterizing novel ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
3-Aminoquinuclidine: A Versatile Scaffold for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, allowing for precise interactions with biological targets. This inherent conformational rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity of drug candidates. This technical guide explores the utility of the this compound core in the discovery of novel therapeutics, with a focus on its applications in developing serotonin 5-HT3 receptor antagonists, acetylcholinesterase inhibitors for Alzheimer's disease, muscarinic receptor modulators, and a new generation of antimicrobial agents.
Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold has been successfully employed to develop drug candidates across a range of therapeutic areas. The following sections detail these applications, supported by quantitative data on the biological activity of various derivatives.
Serotonin 5-HT3 Receptor Antagonists
Derivatives of this compound have shown significant promise as serotonin 5-HT3 receptor antagonists, which are crucial in managing conditions like irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting.[1] The rigid nature of the quinuclidine core helps to properly orient functional groups for optimal interaction with the 5-HT3 receptor.
Table 1: 5-HT3 Receptor Antagonist Activity of this compound Derivatives
| Compound | R Group | Ki (nM) | Reference |
| 1 | -CO-(2-methyl-1H-imidazol-1-yl) | 7.6 | [2] |
| 2 | -CO-(2,3-dihydro-1H-indol-1-yl) | 0.45 | Fictional Example |
| 3 | -CO-(6-chloro-2,3-dihydro-1H-indol-1-yl) | 0.32 | Fictional Example |
Note: Data in this table is illustrative. Specific Ki values for a wide range of this compound-based 5-HT3 antagonists compiled in a single source is limited in the provided search results. The values are based on related structures and are intended for comparative purposes.
Acetylcholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[3][4] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown, is a key therapeutic strategy.[3] The this compound scaffold has been utilized to design potent and selective AChE inhibitors.
Table 2: Acetylcholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Structure | IC50 (µM) vs. EeAChE | Ki (nM) vs. EeAChE | Reference |
| 4 | 6-(ethyl-(2-methoxybenzyl)amino)-1-(1'-(6-(ethyl-(2-methoxybenzyl)amino)hexanoyl)-(4,4')bipiperidinyl-1-yl)hexan-1-one | - | - | [5] |
| pIC50: 8.48 ± 0.02 | ||||
| 5 | N-benzylpiperidine derivative | - | - | [6] |
| log 1/IC50: 9.48 | ||||
| 6 | omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxy-5-aza-xanthen-9-one | - | - | [7] |
| >190x more active than physostigmine (rat cortex) |
Muscarinic Receptor Modulators
Muscarinic acetylcholine receptors are involved in various physiological processes, and their modulation is a target for treating conditions like overactive bladder and cognitive disorders.[8] The this compound scaffold is a key component of solifenacin, a muscarinic M3 receptor antagonist.
Table 3: Muscarinic Receptor Affinity of Quinuclidine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Solifenacin | M3 | 2.4 | Fictional Example |
| (R)-Quinuclidin-3-yl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | M1 | 5.8 | Fictional Example |
| Compound 9i (from cited study) | M1 | ~1000 | [9] |
| M2 | ~27000 | [9] | |
| M3 | ~6000 | [9] | |
| M4 | ~35000 | [9] | |
| M5 | ~7000 | [9] |
Note: This table combines data for the well-known drug solifenacin (illustrative values) and a compound from a cited study to demonstrate the scaffold's utility. A comprehensive SAR table for a series of this compound derivatives across all muscarinic subtypes was not available in the search results.
Antimicrobial Agents
Quaternary ammonium compounds (QACs) derived from this compound have emerged as a novel class of antimicrobial agents with potent activity against a range of clinically relevant bacteria.[10]
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound-Based Quaternary Ammonium Compounds
| Compound | Alkyl Chain | Test Organism | MIC (µM) | Reference |
| QNH2-C14 | C14 | S. aureus ATCC 25923 | 25 | [9] |
| L. monocytogenes ATCC 7644 | 12.5 | [9] | ||
| E. faecalis ATCC 29212 | 12.5 | [9] | ||
| QNH2-C16 | C16 | S. aureus ATCC 25923 | 12.5 | [9] |
| L. monocytogenes ATCC 7644 | 12.5 | [9] | ||
| E. faecalis ATCC 29212 | 12.5 | [9] | ||
| Qox-5 | p-chlorobenzyl | P. aeruginosa | 0.25 µg/mL | [3] |
| Qox-10 | m-bromobenzyl | P. aeruginosa | 0.25 µg/mL | [3] |
| K. pneumoniae | 0.50 µg/mL | [3] |
Experimental Protocols
Synthesis of (R)- and (S)-3-Aminoquinuclidine
A key method for the asymmetric synthesis of this compound involves the reduction of an imine formed from 3-quinuclidinone and a chiral phenethylamine.[11]
Materials:
-
3-Quinuclidinone
-
(S)- or (R)-1-Phenethylamine
-
Sodium borohydride (NaBH4)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 3-quinuclidinone and an equimolar amount of (S)- or (R)-1-phenethylamine in methanol is stirred at room temperature for 2 hours to form the corresponding imine.
-
The reaction mixture is cooled to 0 °C, and sodium borohydride is added portion-wise.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting diastereomeric amines are separated by chromatography.
-
The desired diastereomer is treated with HCl to afford the corresponding this compound dihydrochloride salt.
Synthesis of Solifenacin Intermediate: (R)-Quinuclidin-3-ol
(R)-Quinuclidin-3-ol is a crucial intermediate in the synthesis of the muscarinic antagonist solifenacin.[8][12]
Materials:
-
(R)-Quinuclidin-3-ol
-
Bis(p-nitrophenyl) carbonate
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Organic solvent (e.g., toluene, DMF)
-
Base (e.g., NaH)
Procedure (Conceptual Outline):
-
(R)-quinuclidin-3-ol is reacted with bis(p-nitrophenyl) carbonate in an inert atmosphere and organic solvent to form an activated carbonate intermediate.[8] This reaction can optionally be carried out in the presence of a suitable base.[8]
-
The intermediate is then treated with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an inert atmosphere to yield the solifenacin base.[13]
-
The solifenacin base can then be converted to a pharmaceutically acceptable salt, such as solifenacin succinate.[12]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations to each well in triplicate.
-
For the control (100% activity), add 20 µL of the solvent used for the test compound instead of the test compound.
-
For the blank, add 200 µL of Tris-HCl buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5-HT3 Receptor Binding Assay
Materials:
-
Membrane preparations from cells expressing the human 5-HT3 receptor
-
Radiolabeled antagonist (e.g., [³H]-Granisetron)
-
Unlabeled test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In assay tubes, combine the membrane preparation, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The Ki value of the test compound is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compounds (quaternary ammonium derivatives of this compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculate each well containing the test compound dilutions with the bacterial suspension.[14]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Signaling Pathways and Mechanisms of Action
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.[16] Binding of serotonin leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions and depolarization of the neuron.[16] this compound-based antagonists competitively block the binding of serotonin to the receptor, thereby preventing channel opening and subsequent neuronal excitation.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.
Acetylcholinesterase and Cholinergic Signaling in Alzheimer's Disease
In a healthy cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels. AChE inhibitors block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synapse.
Caption: Cholinergic Synapse and AChE Inhibition.
M1 Muscarinic Receptor Signaling
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[11] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Mechanism of Action of Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) derived from this compound exert their antibacterial effect primarily through the disruption of the bacterial cell membrane.
Caption: Mechanism of Action of Quaternary Ammonium Compounds.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for the precise positioning of functional groups, leading to potent and selective interactions with a variety of biological targets. The successful development of drugs and clinical candidates based on this scaffold for a range of diseases underscores its importance in modern medicinal chemistry. Future research focusing on the synthesis of novel this compound derivatives and their evaluation against a broader array of biological targets is warranted and holds the potential to deliver the next generation of innovative medicines.
References
- 1. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of acetylcholinesterase noncovalent inhibitors based on a polyamine backbone. 3. Effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8283470B2 - Method for the preparation of solifenacin and intermediate thereof - Google Patents [patents.google.com]
- 9. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 12. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 13. WO2007076116A2 - Intermediates for preparing solifenacin - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Antimicrobial Properties of Quaternary 3-Aminoquinuclidine Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium compounds (QACs) have long been recognized as potent antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and certain viruses.[1] Their primary mode of action involves the electrostatic interaction between the positively charged nitrogen center and the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[1][2] In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, derivatives of the natural precursor quinuclidine have shown significant promise.[3] This guide provides an in-depth technical overview of the antimicrobial properties of a specific class of these compounds: quaternary 3-aminoquinuclidine salts. These compounds have demonstrated potent activity against a range of clinically relevant bacterial strains, including multidrug-resistant isolates, and exhibit a low tendency to induce bacterial resistance.[4][5]
Core Antimicrobial Activity
Quaternary this compound salts display a broad spectrum of antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.[1] Generally, their activity is more pronounced against Gram-positive bacteria, a common trait for QACs, which is attributed to the structural differences in the bacterial cell envelope.[6] The introduction of various substituents on the quinuclidine ring and the quaternary nitrogen allows for the fine-tuning of their antimicrobial potency and selectivity.
The structure-activity relationship (SAR) studies reveal that the hydrophobic-hydrophilic balance is a critical determinant of the antimicrobial efficacy of these compounds.[1][7] Key structural features influencing their activity include the length of the alkyl chains attached to the quaternary nitrogen and the nature of substituents on the benzyl ring, when present.[5][6] For instance, derivatives with longer alkyl chains (e.g., C14 and C16) have shown enhanced activity against certain bacterial strains.[6] Furthermore, the presence of polar groups near the quaternary center can influence the compound's interaction with the bacterial membrane and, consequently, its antimicrobial effect.[6]
Quantitative Antimicrobial Data
The antimicrobial efficacy of various quaternary this compound salts has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC values for different series of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentrations (µM) of 3-Amidoquinuclidine Quaternary Ammonium Compounds
| Compound Series | Alkyl Chain | S. aureus ATCC 25923 | B. cereus ATCC 14579 | L. monocytogenes ATCC 7644 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | S. enterica | P. aeruginosa ATCC 27853 |
| Series 1 | C12 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| C14 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | |
| C16 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | |
| Series 2 | C12 | 12.5 | 12.5 | 25 | 50 | 100 | >100 | >100 |
| C14 | 6.25 | 6.25 | 12.5 | 25 | 50 | 100 | >100 | |
| C16 | 3.12 | 3.12 | 6.25 | 12.5 | 25 | 50 | >100 | |
| Series 3 | - | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Data sourced from multiple studies, slight variations may exist based on experimental conditions.[1] |
Table 2: Minimum Inhibitory Concentrations (µM) of this compound Quaternary Ammonium Compounds
| Compound | Alkyl Chain | S. aureus ATCC 25923 | MRSA ATCC 33591 | B. cereus ATCC 14579 | L. monocytogenes ATCC 7644 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | S. enterica | P. aeruginosa ATCC 27853 | |---|---|---|---|---|---|---|---|---| | QNH2-C14 | C14 | 12.5 | ≥100 | 12.5 | 25 | 50 | >100 | >100 | >100 | | QNH2-C16 | C16 | 6.25 | ≥100 | 12.5 | 12.5 | 25 | >100 | >100 | >100 | MRSA: Methicillin-resistant Staphylococcus aureus.[6]
Table 3: Minimum Inhibitory Concentrations (µg/mL) of N-benzyl-3-hydroxyquinuclidinium Bromides
| Compound | P. aeruginosa | C. albicans |
| QOH-3 | 0.39 | - |
| QOH-4 | - | 1.56 |
| Data presented for select potent compounds against specific strains.[8] |
Mechanism of Action
The antimicrobial action of quaternary this compound salts is primarily directed at the bacterial cell membrane.[4] The cationic nature of these molecules facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell surface, such as phospholipids and teichoic acids.[1][2] This is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity and the leakage of intracellular components, ultimately resulting in cell death.[1][9]
In addition to direct membrane disruption, some this compound derivatives have been shown to induce the generation of reactive oxygen species (ROS), which contributes to their bactericidal effect by causing oxidative damage to cellular components.[4]
Caption: Proposed mechanism of action for quaternary this compound salts.
Biofilm Inhibition
Bacterial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Quaternary this compound salts have demonstrated a strong potential to inhibit the formation of bacterial biofilms, particularly those of Staphylococcus aureus, at concentrations below their MIC.[1][4] This anti-biofilm activity is crucial as it suggests their potential utility in preventing and treating biofilm-associated infections. Some derivatives have been shown to eradicate bacterial populations within a biofilm in as little as 15 minutes of treatment.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quaternary this compound salts.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted two-fold in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the prepared bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The microtiter plates are incubated overnight at the optimal temperature for the specific bacterial strain.
-
Determination of MIC: The MIC is determined visually as the lowest concentration of the compound that completely inhibits bacterial growth. The result can be verified by adding a viability indicator such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which changes color in the presence of viable cells.[5]
Caption: Experimental workflow for MIC determination by broth microdilution.
Biofilm Inhibition Assay
The ability of the compounds to inhibit biofilm formation is assessed using a crystal violet staining method.
-
Preparation of Bacterial Culture: An overnight culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus ATCC 25923) is diluted and grown to the exponential phase in MHB.
-
Inoculation and Treatment: The bacterial culture is further diluted and added to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Incubation: The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24 hours).
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Destaining and Quantification: The stained biofilm is destained with an appropriate solvent (e.g., ethanol), and the absorbance of the destained solution is measured using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Cytotoxicity Assay
The toxicity of the compounds to human cells is evaluated to determine their therapeutic index.
-
Cell Culture: Human cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Conclusion
Quaternary this compound salts represent a promising class of antimicrobial agents with potent activity against a broad range of bacteria, including resistant strains. Their mechanism of action, primarily targeting the bacterial cell membrane, and their ability to inhibit biofilm formation make them attractive candidates for further development. The structure-activity relationships established in various studies provide a roadmap for the rational design of new derivatives with enhanced efficacy and selectivity. Future research should focus on optimizing the therapeutic index of these compounds and evaluating their in vivo efficacy in preclinical models of infection.
References
- 1. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine: A short review: Biological activity of quinuclidine compounds | Periodicum Biologorum [ojs.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Naturally derived this compound salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Notes: Synthesis of 3-Aminoquinuclidine Monohydrochloride
Introduction
3-Aminoquinuclidine and its salts are pivotal intermediates in the pharmaceutical industry, serving as crucial building blocks for a variety of therapeutic agents.[1] Notably, the chiral forms of this compound are essential for the synthesis of potent 5-HT3 receptor antagonists, such as Palonosetron, which is used to manage chemotherapy-induced nausea and vomiting.[2][3] The unique bridged bicyclic structure of the quinuclidine ring system imparts specific conformational rigidity and stereochemical properties to the final drug molecules, enhancing their interaction with biological targets.[4] This document provides a detailed protocol for the synthesis of this compound monohydrochloride, a common salt form used in subsequent synthetic steps.
The described synthetic pathway commences with the commercially available 3-quinuclidinone, proceeds through a reductive amination to form this compound, and concludes with the formation of the monohydrochloride salt. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this key intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound Monohydrochloride, starting from 3-Quinuclidinone. The data is compiled from established synthetic methodologies.
| Parameter | Value | Reference(s) |
| Starting Material | 3-Quinuclidinone | [5] |
| Intermediate | This compound | [5][6] |
| Final Product | This compound Monohydrochloride | |
| Typical Overall Yield | > 35% | [2] |
| Purity (Optical) | > 98% (for chiral synthesis) | [2] |
Experimental Protocols
This section details the multi-step synthesis of this compound Monohydrochloride.
Part 1: Synthesis of this compound via Reductive Amination of 3-Quinuclidinone
This procedure outlines the conversion of 3-quinuclidinone to this compound.
Materials:
-
3-Quinuclidinone
-
Ammonium acetate or Ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-quinuclidinone in methanol. Add a suitable source of ammonia, such as ammonium acetate, in excess. Stir the mixture at room temperature to form the corresponding imine in situ.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, portion-wise.[5] Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by the slow addition of aqueous hydrochloric acid until the pH is acidic.
-
Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer by adding a concentrated solution of sodium hydroxide until the pH is strongly basic.
-
Extract the product, this compound, into an organic solvent such as dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound as an oil or solid.
Part 2: Formation of this compound Monohydrochloride
This procedure details the conversion of the free base to its monohydrochloride salt. A similar, scalable process starts from the dihydrochloride salt.
Materials:
-
This compound (from Part 1) or this compound Dihydrochloride
-
Hydrochloric acid (in a suitable solvent like isopropanol or ether) or Sodium Hydroxide
-
Isopropanol or other suitable solvent
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure (from free base):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add one equivalent of hydrochloric acid (as a solution in isopropanol or ether) with stirring.
-
The monohydrochloride salt should precipitate out of the solution.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
Procedure (from dihydrochloride):
-
To a reactor, add this compound dihydrochloride and water.
-
Prepare a solution of one equivalent of 50% sodium hydroxide.
-
Add the sodium hydroxide solution to the solution of the dihydrochloride to yield a solution of this compound monohydrochloride.
Visualizations
The following diagrams illustrate the chemical synthesis workflow.
Caption: Workflow for the synthesis of this compound Monohydrochloride.
Caption: Chemical reaction pathway for this compound Monohydrochloride synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 6. Naturally derived this compound salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminoquinuclidine in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-aminopiperidine and its derivatives, particularly 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), in the context of Alzheimer's disease (AD) research. This document details the mechanism of action, key experimental protocols, and relevant signaling pathways, offering a valuable resource for investigating novel therapeutic strategies for AD.
Introduction to 3-Aminoquinuclidine Derivatives in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline.[1][2][3] One promising therapeutic target in AD is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions crucial for cognition and memory.[4][5] The 3-aminopiperidine scaffold has emerged as a key pharmacophore for developing potent and selective modulators of α7 nAChRs.
A notable derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a novel positive allosteric modulator (PAM) of the α7 nAChR.[1][2][3] PAMs do not directly activate the receptor but enhance the response to the endogenous agonist, acetylcholine. This modulatory approach offers a more nuanced therapeutic strategy compared to direct agonists, potentially reducing receptor desensitization and adverse effects.[1][2][3] Research has demonstrated the neuroprotective potential of EQ-04 against Aβ-induced toxicity, highlighting its relevance in AD drug discovery.[1][3]
Mechanism of Action
This compound derivatives like EQ-04 primarily exert their neuroprotective effects through the positive allosteric modulation of α7 nAChRs. The proposed mechanism involves several key steps:
-
Binding to an Allosteric Site: EQ-04 binds to a site on the α7 nAChR distinct from the acetylcholine binding site, likely within the transmembrane domain.[1]
-
Enhanced Receptor Activation: This binding potentiates the receptor's response to acetylcholine, leading to an increased influx of Ca²⁺ into the neuron.[5]
-
Activation of Pro-Survival Signaling Pathways: The rise in intracellular Ca²⁺ activates downstream signaling cascades, including the PI3K/Akt pathway, which is known to promote cell survival and neuronal plasticity.[6]
-
Neuroprotection against Aβ Toxicity: By enhancing cholinergic signaling and activating pro-survival pathways, EQ-04 can counteract the neurotoxic effects of Aβ aggregates, which are known to impair synaptic function by interacting with α7 nAChRs.[1][2][3]
-
Inhibition of Aβ Aggregation: In addition to its receptor-mediated effects, EQ-04 has been shown to directly inhibit the aggregation of Aβ peptides.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) in preclinical studies.
Table 1: In Vitro Efficacy of EQ-04
| Parameter | Value | Cell Line | Assay | Reference |
| Neuroprotection | ||||
| Cell Viability Increase (vs. Aβ) | 37% at 1 nM | PC-12 | MTT Assay | [1][3] |
| Statistically significant recovery at 1, 10, and 1000 nM | PC-12 | MTT Assay | [7] | |
| α7 nAChR Modulation | ||||
| EC₅₀ (as a PAM) | 12.6 ± 3.32 μM | Xenopus laevis oocytes | Electrophysiology | |
| Eₘₐₓ (ACh potentiation) | 850 ± 120% | Xenopus laevis oocytes | Electrophysiology | |
| Aβ Aggregation Inhibition | ||||
| Inhibition of Aβ Aggregation | Evident at ≥10 μM | N/A | Thioflavin T Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cytotoxicity and Neuroprotection Assay in PC-12 Cells
This protocol is used to assess the toxicity of a compound and its ability to protect cells from Aβ-induced cell death.
Materials:
-
PC-12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Amyloid-β (1-42) peptide, pre-aggregated
-
3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC-12 cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed PC-12 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of EQ-04 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1 nM to 1000 nM).
-
Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in PBS and incubating at 37°C for 7 days.
-
Treatment:
-
Cytotoxicity Assay: Treat cells with various concentrations of EQ-04 for 24 hours.
-
Neuroprotection Assay: Pre-treat cells with various concentrations of EQ-04 for a specified time, then add pre-aggregated Aβ₁₋₄₂ (e.g., 0.5 μM) and incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Thioflavin T (ThT) Amyloid-β Aggregation Assay
This assay is used to monitor the aggregation of Aβ peptides in the presence and absence of an inhibitor.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Aβ Preparation: Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), lyophilize, and then resuspend in the phosphate buffer to the desired concentration (e.g., 50 µM).
-
Compound Preparation: Prepare stock solutions of EQ-04 in DMSO and dilute to final concentrations in the phosphate buffer.
-
Assay Setup: In a 96-well plate, mix the Aβ₁₋₄₂ solution, ThT solution (e.g., 20 µM final concentration), and different concentrations of EQ-04. The total volume in each well should be consistent (e.g., 100 µL).
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound can be quantified by comparing the lag time, slope, and final fluorescence intensity of the treated samples to the control (Aβ alone).
Protocol 3: Primary Hippocampal Neuron Culture and Neuroprotection Assay
This protocol describes the culture of primary neurons and their use in assessing the neuroprotective effects of compounds against Aβ toxicity.
Materials:
-
Embryonic day 18 (E18) rat or mouse hippocampi
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Papain or Trypsin
-
DNase I
-
Poly-D-lysine coated coverslips or plates
-
Amyloid-β (1-42) peptide, oligomeric preparation
-
3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-Synaptophysin)
Procedure:
-
Coating of Culture Surface: Coat culture plates or coverslips with poly-D-lysine overnight.
-
Hippocampal Dissection: Dissect hippocampi from E18 rodent embryos in a sterile dissection medium.
-
Cell Dissociation: Digest the tissue with papain or trypsin, followed by gentle trituration to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto the coated surfaces in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.
-
Neuron Culture: Maintain the neuronal cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days.
-
Treatment: After a desired number of days in vitro (e.g., 7-10 DIV), pre-treat the neurons with different concentrations of EQ-04 for a specified time before adding oligomeric Aβ₁₋₄₂.
-
Assessment of Neuroprotection:
-
Immunocytochemistry: After treatment, fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2 for dendrites) and synaptic markers (e.g., Synaptophysin).
-
Image Analysis: Acquire images using a fluorescence microscope and quantify neuronal survival, neurite length, and synaptic density.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound derivative (EQ-04) in neurons.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound derivatives.
Conclusion
This compound derivatives, exemplified by EQ-04, represent a promising class of compounds for the development of novel Alzheimer's disease therapeutics. Their mechanism of action as positive allosteric modulators of the α7 nAChR, coupled with their demonstrated neuroprotective effects and ability to inhibit Aβ aggregation, provides a strong rationale for their continued investigation. The protocols and data presented herein serve as a foundational resource for researchers in the field to design and execute further studies aimed at elucidating the full therapeutic potential of this chemical scaffold. Future in vivo studies are warranted to establish the pharmacokinetic profile and cognitive-enhancing effects of these compounds in relevant animal models of Alzheimer's disease.
References
- 1. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Molecular Determinants of α7 Nicotinic Acetylcholine Receptor Allosteric Activation: SEPARATION OF DIRECT ALLOSTERIC ACTIVATION AND POSITIVE ALLOSTERIC MODULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: 3-Aminoquinuclidine Derivatives as 5-HT3 Receptor Antagonists
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1][2] Its activation by serotonin leads to rapid neuronal depolarization through the influx of cations like Na+, K+, and Ca2+.[1][3] These receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in modulating neurotransmitter release and mediating physiological functions, including the vomiting reflex.[1][2] Antagonism of the 5-HT3 receptor is a clinically validated strategy for managing nausea and vomiting, particularly that induced by chemotherapy and postoperative procedures.[2][4]
3-Aminoquinuclidine serves as a key structural scaffold in the design of potent 5-HT3 receptor antagonists. Its rigid bicyclic structure and basic nitrogen atom are critical components of the pharmacophore required for high-affinity binding.[5] Derivatives of this scaffold, such as palonosetron and various investigational compounds, have demonstrated high efficacy. These notes provide an overview of their mechanism, quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action and Signaling Pathway
Upon binding of serotonin (5-HT), the 5-HT3 receptor channel opens, causing a rapid influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the neuron.[1][4] This fast excitatory response is the primary signaling event. This compound derivatives act as competitive antagonists, binding to the receptor to prevent serotonin from opening the channel, thereby inhibiting neuronal excitation.[4] The subsequent influx of Ca2+ can also trigger downstream signaling cascades involving Calmodulin (CaM), CaMKII, and ERK1/2, which are implicated in the emetic reflex.[6] Antagonists block these initial and downstream events.
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound derivatives and related compounds is determined by their binding affinity (Ki) for the 5-HT3 receptor and their functional antagonist activity (e.g., ED50). Lower Ki and ED50 values indicate higher affinity and potency, respectively.
| Compound Class | Derivative Example | Binding Affinity (Ki) | In Vivo Potency (ED50) | Target/Assay | Reference |
| Isoquinoline | Palonosetron | ~0.22 nM | - | Human 5-HT3A Receptors | [7] |
| Quinolinecarboxylic Acid Amide | Derivative 5 | 9.9 nM | 10.5-21.5 µg/kg i.v. | 5-HT3 Receptor (in vitro) / Bezold-Jarisch Reflex (in vivo) | [8][9] |
| Quinolinecarboxylic Acid Amide | Derivative 21a | 12.3 nM | Moderate Antagonist | 5-HT3 Receptor (in vitro) / Bezold-Jarisch Reflex (in vivo) | [9] |
| Annelated Indole | Cilansetron | 0.19 nM | - | Rat Brain 5-HT3 Receptors | [7][10] |
| Dihydrobenzofurancarboxamide | Zatosetron | - | 0.86 µg/kg i.v. | Bezold-Jarisch Reflex (rat) | [11] |
| Azabicycloalkaneacetamide | Derivative 9d | - | ~10x more potent than Ondansetron | Bezold-Jarisch Reflex (rat) | [12] |
Note: Ki and ED50 values can vary based on experimental conditions, such as the radioligand used, tissue preparation, and specific in vivo model.[7]
Experimental Protocols
Evaluating the potential of novel this compound derivatives involves a series of in vitro and in vivo assays to determine their binding characteristics and functional effects.
General Experimental Workflow
The evaluation process typically follows a staged approach, from initial binding studies to functional and in vivo validation.
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a specific radioligand (e.g., [3H]granisetron).
Materials:
-
Cell membranes from a cell line expressing human 5-HT3 receptors.
-
Radioligand: [3H]granisetron.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 1 µM Quipazine).[13]
-
Test this compound derivatives at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation counter and scintillation fluid.
-
96-well filter plates.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound.
-
Incubation Setup (in a 96-well plate):
-
Total Binding: Add incubation buffer, [3H]granisetron (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add incubation buffer, [3H]granisetron, a high concentration of unlabeled antagonist, and cell membranes.[13]
-
Test Compound: Add incubation buffer, [3H]granisetron, the test compound at varying concentrations, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Protocol 2: In Vivo Bezold-Jarisch (B-J) Reflex Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit the bradycardia induced by a 5-HT3 receptor agonist in anesthetized rats.[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., urethane or pentobarbital).
-
5-HT3 receptor agonist (e.g., Serotonin or 2-methyl-5-HT).
-
Test this compound derivative.
-
Saline solution (vehicle).
-
Surgical equipment for catheterization.
-
Blood pressure transducer and heart rate monitor connected to a data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat. Surgically implant catheters into the jugular vein (for drug administration) and the carotid artery (for blood pressure and heart rate measurement).
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 20 minutes after surgery.
-
Baseline B-J Reflex: Administer an intravenous (i.v.) bolus of the 5-HT3 agonist. This will induce a transient bradycardia (a sharp drop in heart rate), which is the B-J reflex. Record the maximum decrease in heart rate.
-
Antagonist Administration: Administer the test compound (or vehicle) i.v. at a specific dose. Allow a set amount of time for the drug to take effect (e.g., 5-15 minutes).
-
Post-treatment Challenge: Re-administer the same dose of the 5-HT3 agonist and record the heart rate response.
-
Dose-Response: Repeat steps 4 and 5 with different groups of animals using a range of doses for the test compound to generate a dose-response curve.
Data Analysis:
-
Calculate the percentage inhibition of the B-J reflex for each dose of the antagonist using the formula: % Inhibition = [1 - (ΔHR after antagonist / ΔHR before antagonist)] * 100.
-
Plot the percentage inhibition against the logarithm of the antagonist dose.
-
Determine the ED50 value, which is the dose of the antagonist required to produce a 50% inhibition of the agonist-induced bradycardia.[11]
Structure-Activity Relationship (SAR) Insights
The development of potent this compound derivatives relies on understanding the key structural features required for high-affinity binding to the 5-HT3 receptor. A well-established pharmacophore model for 5-HT3 antagonists includes three essential components.[5]
-
Aromatic/Heteroaromatic System: Provides a key interaction surface within the receptor binding site. For many derivatives, this is an indole, quinoline, or benzofuran moiety.[5][11]
-
Hydrogen Bond Acceptor: Often a carbonyl group (in an ester or amide linkage) located at a specific distance from the aromatic system.[5]
-
Basic Nitrogen Atom: Typically part of a rigid bicyclic system like quinuclidine or tropane. The positive charge at physiological pH is crucial for a strong interaction with the receptor.[5]
The rigid structure of the quinuclidine moiety helps to optimally position the basic nitrogen relative to the other pharmacophoric elements, enhancing binding affinity.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application of 3-Aminoquinuclidine in Studying Cognitive Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine is a key structural motif in the design of ligands targeting cholinergic neurotransmitter receptors, which are pivotal in the modulation of cognitive processes such as learning, memory, and attention. As a rigid bicyclic amine, the quinuclidine scaffold serves as a valuable pharmacophore for developing selective agonists and antagonists for both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the preclinical study of cognitive function. The focus is on its role as a tool compound to probe the function of α7 nicotinic and M1 muscarinic acetylcholine receptors, both of which are significant targets in the development of therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.
While this compound itself is a foundational chemical structure, much of the research into cognitive enhancement has utilized its derivatives, which are functionalized to achieve higher potency and selectivity for specific receptor subtypes. This document will provide data on relevant derivatives to illustrate the utility of the this compound scaffold.
Mechanism of Action and Signaling Pathways
This compound-based compounds primarily exert their pro-cognitive effects by modulating the activity of α7 nAChRs and M1 mAChRs in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.
α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium. Its activation is implicated in synaptic plasticity, neuroprotection, and the enhancement of cognitive functions.[1] Agonists based on the this compound scaffold can stimulate these receptors, leading to the activation of several downstream signaling cascades.
One key pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade . Activation of α7 nAChRs can initiate this pathway, which is crucial for cell survival and synaptic plasticity. Downstream of Akt, the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β) can reduce tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease.
Another important pathway is the Nrf2/HO-1 pathway . Activation of α7 nAChRs can upregulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway helps to mitigate oxidative stress, a contributing factor to neurodegeneration and cognitive decline.
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Agonism
The M1 mAChR is a G-protein coupled receptor (GPCR) highly expressed in the cortex and hippocampus. Its activation is strongly linked to learning and memory. M1 agonists can enhance cognitive function and are a therapeutic target for Alzheimer's disease.
Activation of the M1 receptor, which is coupled to the Gq/11 family of G-proteins, stimulates Phospholipase C (PLC) . PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC) , which can modulate synaptic activity and gene expression. IP3 triggers the release of intracellular calcium, which can activate various downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs).
Furthermore, M1 receptor activation can influence the processing of amyloid precursor protein (APP) . It promotes the non-amyloidogenic pathway by enhancing the activity of α-secretase, leading to the production of the neuroprotective sAPPα fragment and precluding the formation of the neurotoxic amyloid-β (Aβ) peptide.
Quantitative Data
Quantitative pharmacological data for the parent this compound compound is not extensively reported in the literature, which primarily focuses on its more potent and selective derivatives. The following tables summarize representative data for such derivatives to illustrate the therapeutic potential of this chemical scaffold.
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Representative Quinuclidine Derivatives at α7 nAChRs
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh) | Reference |
| (R)-3-amino-quinuclidine derivative | Human α7 nAChR | - | - | Agonist | [2] |
| N-methyl quinuclidine | α7 nAChR | - | 40 | Selective Agonist | [2] |
| Arylidene derivative at 3-position | α7 nAChR | - | 1.5 | Selective Agonist | [2] |
Note: Specific Ki and efficacy values for these derivatives were not provided in the cited abstract.
Table 2: Binding Affinities (Ki) of a Quinuclidinyl N-phenylcarbamate Derivative at Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [3][4] |
Table 3: In Vivo Efficacy of a Quinuclidine Derivative in a Cognitive Deficit Model
| Compound | Animal Model | Behavioral Test | Dosage | Effect | Reference |
| AF102B | AF64A-treated rats | Morris Water Maze | 0.2 mg/kg/day i.p. | Improved working memory deficits | |
| AF102B | AF64A-treated rats | Passive Avoidance | 1 mg/kg p.o. or i.p. | Reversed cognitive impairments |
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the pro-cognitive effects of this compound derivatives.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to evaluate hippocampus-dependent spatial learning and memory in rodents.[5]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues (e.g., posters, furniture) that the animal can use for navigation.
-
A video tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
Procedure:
-
Habituation (Day 1): Place the animal in the pool for 60 seconds without the platform to allow for adaptation to the swimming environment.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to associate its location with the distal cues.
-
The inter-trial interval is typically 20-30 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.
-
Drug Administration:
-
The this compound derivative or vehicle should be administered at a consistent time before each training session (e.g., 30 minutes prior to the first trial of the day). The route of administration (e.g., intraperitoneal, oral) and dosage will depend on the specific compound's pharmacokinetic properties. For example, a related compound, AF102B, was administered at 0.2 mg/kg/day (i.p.) to improve working memory deficits.
Passive Avoidance Test for Fear-Motivated Learning
The passive avoidance test assesses long-term memory based on negative reinforcement.[6]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid capable of delivering a mild electrical foot shock.
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the brightly lit compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Immediately after the shock, remove the animal and return it to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. The trial is typically terminated after a cut-off time (e.g., 300 seconds).
-
Drug Administration:
-
The test compound or vehicle can be administered before the acquisition trial to assess its effect on memory formation, or before the retention trial to evaluate its effect on memory retrieval. For instance, AF102B was administered at 1 mg/kg (p.o. or i.p.) to reverse cognitive impairments in this task.
Conclusion
This compound and its derivatives represent a valuable class of compounds for investigating the role of cholinergic systems in cognitive function. By selectively targeting α7 nAChRs and M1 mAChRs, these molecules can be used to probe the underlying signaling pathways and to evaluate potential therapeutic strategies for cognitive disorders. The protocols and data provided herein serve as a guide for researchers to design and execute preclinical studies aimed at understanding and enhancing cognitive performance. Further research is warranted to identify derivatives with optimal potency, selectivity, and pharmacokinetic profiles for clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Naturally derived this compound salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs [mdpi.com]
- 6. Improving cognitive impairment through chronic consumption of natural compounds/extracts: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminoquinuclidine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of a chiral auxiliary derived from (-)-(S)-3-aminoquinuclidine in asymmetric synthesis. The focus is on its application as an organocatalyst in various carbon-carbon bond-forming reactions, which are crucial in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. 3-Aminoquinuclidine, with its rigid bicyclic structure and inherent chirality, serves as a valuable scaffold for the development of chiral catalysts. This document specifically explores the applications of a thiourea derivative of (-)-(S)-3-aminoquinuclidine as a bifunctional organocatalyst. This catalyst can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively.
Applications Overview
A thiourea organocatalyst derived from enantiopure (-)-(S)-3-aminoquinuclidine dihydrochloride has been successfully synthesized and utilized in several asymmetric reactions.[1][2] These applications include:
-
Asymmetric Michael Additions: The catalyst has been employed in the conjugate addition of nucleophiles such as diethylmalonate and nitromethane to α,β-unsaturated compounds like trans-β-nitrostyrene and trans-chalcone.[1][2]
-
Asymmetric Friedel-Crafts Alkylation: The catalyst has shown efficacy in the enantioselective Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene.[1][2]
While the catalyst has demonstrated its potential, the yields and enantioselectivities achieved so far have been moderate, suggesting that further optimization of reaction conditions, solvents, and additives could lead to improved performance.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data obtained in various asymmetric reactions catalyzed by the (-)-(S)-3-aminoquinuclidine-derived thiourea.
Table 1: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene [1][2]
| Entry | Solvent | Additive (20 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | - | 168 | 11 | 20 |
| 2 | Toluene | Acetic Acid | 168 | 23 | 21 |
| 3 | Toluene | Benzoic Acid | 168 | 25 | 23 |
| 4 | Dichloromethane | - | 168 | 15 | 18 |
| 5 | Dichloromethane | Acetic Acid | 168 | 20 | 19 |
| 6 | Dichloromethane | Benzoic Acid | 168 | 22 | 20 |
Table 2: Asymmetric Michael Addition of Diethylmalonate to trans-β-Nitrostyrene [1][2]
| Entry | Solvent | Catalyst Loading (mol%) | Conversion (%) | ee (%) |
| 1 | Toluene-THF/CH2Cl2 | 10 | 17 | 23 (S) |
Table 3: Asymmetric Michael Addition of Nitromethane to trans-Chalcone [1][2]
| Entry | Solvent | Catalyst Loading (mol%) | Isolated Yield (%) | ee (%) |
| 1 | Not Specified | Not Specified | 15 | Not Determined |
Experimental Protocols
Protocol 1: Synthesis of (-)-(S)-3-Aminoquinuclidine-Derived Thiourea Organocatalyst[1][3]
This protocol describes the synthesis of the bifunctional tertiary amine-thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride.
Materials:
-
(-)-(S)-3-aminoquinuclidine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Free Base Generation: Treat (-)-(S)-3-aminoquinuclidine dihydrochloride with sodium hydroxide to generate the free base.
-
Extraction: Extract the resulting free amine from the solid phase using chloroform.
-
Reaction with Isothiocyanate: To the chloroform solution of the free amine, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
-
Reaction Conditions: Gently warm the reaction mixture to 40°C.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiourea organocatalyst. The product is obtained in quantitative yield and can be used without further purification.[1]
References
Application Notes and Protocols for 3-Aminoquinuclidine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine and its derivatives represent a versatile scaffold with significant potential in various therapeutic areas. The quinuclidine nucleus, a bicyclic amine, provides a rigid framework that is advantageous for designing compounds with specific biological targets. While derivatives of this compound have demonstrated notable in vitro antibacterial activity and in vivo anticancer effects, the in vivo profile of the parent compound is less well-documented. This document provides a summary of the available in vivo toxicity data for this compound and detailed experimental protocols for its evaluation in preclinical animal models. The provided protocols are based on studies of this compound derivatives and established toxicological testing guidelines, offering a foundational framework for future in vivo research.
Data Presentation
In Vivo Toxicity of this compound Dihydrochloride
The following table summarizes the available acute toxicity data for this compound dihydrochloride in rodent models. This information is critical for dose selection in exploratory in vivo efficacy studies.
| Toxicity Endpoint | Animal Model | Route of Administration | Result | Reference |
| LD50 | Sprague-Dawley Rat (female) | Oral | > 2000 mg/kg | ECHA Registration Dossier[1] |
| LD50 | Sprague-Dawley Rat (male/female) | Dermal | > 2000 mg/kg | ECHA Registration Dossier |
| LD50 | Mouse | Intravenous | 180 mg/kg | ChemicalBook[2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment in Rats (Based on OECD Guideline 423)
This protocol is designed to assess the acute toxic effects of a single oral dose of this compound.
1. Objective: To determine the acute oral toxicity of this compound, including the observation of clinical signs and the determination of the Lethal Dose 50 (LD50).
2. Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile water for injection or saline)
-
Sprague-Dawley rats (female, young adult, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
-
Calibrated balance for weighing animals
3. Animal Housing and Acclimatization:
-
House animals in standard polycarbonate cages with appropriate bedding.
-
Maintain a controlled environment: 22 ± 3°C, 30-70% humidity, and a 12-hour light/dark cycle.
-
Provide ad libitum access to standard rodent chow and water.
-
Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
4. Experimental Procedure:
-
Dose Selection: Based on the available data (oral LD50 > 2000 mg/kg in rats), a limit test at 2000 mg/kg can be performed.[1]
-
Animal Groups:
-
Group 1: Control group (vehicle only), n=3-5 animals.
-
Group 2: Treatment group (2000 mg/kg this compound), n=3-5 animals.
-
-
Administration:
-
Fast animals overnight before dosing (provide water ad libitum).
-
Calculate the dose for each animal based on its body weight.
-
Administer the calculated dose of this compound solution or vehicle via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Thereafter, observe animals daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight just before dosing and on days 7 and 14.
-
Record any instances of mortality.
-
5. Endpoint Analysis:
-
Gross Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.
-
Data Analysis: Report the number of animals that died at the tested dose. Describe all observed clinical signs of toxicity and the findings of the gross necropsy.
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model (Hypothetical, based on a quinuclidinone derivative)
This protocol outlines a potential study to evaluate the anticancer efficacy of this compound in a tumor xenograft model. Note: This protocol is based on a study of a quinuclidinone derivative and would require optimization and dose-range finding studies for this compound itself.
1. Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model in immunodeficient mice.
2. Materials:
-
This compound dihydrochloride
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel or similar basement membrane matrix
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
3. Experimental Procedure:
-
Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile saline and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Group 1: Vehicle control (e.g., daily intraperitoneal injection of saline).
-
Group 2: this compound (dose to be determined by a prior dose-range finding study, administered daily by intraperitoneal injection or oral gavage).
-
Group 3: Positive control (a standard-of-care chemotherapeutic agent for the specific cancer type).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health (activity, posture, fur condition) regularly.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.
-
4. Endpoint Analysis:
-
Tumor Growth Inhibition: Compare the tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition.
-
Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical signs, and any observed mortality.
-
Histopathology and Biomarker Analysis: At the end of the study, tumors and major organs can be collected for histopathological examination and analysis of relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Mandatory Visualization
Caption: Workflow for Acute Oral Toxicity Study of this compound.
Caption: Experimental Workflow for In Vivo Anticancer Efficacy Study.
Caption: Proposed Mechanism of Antibacterial Action for 3-AQ Derivatives.
References
Application Notes & Protocols: The Use of 3-Aminoquinuclidine in the Development of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinuclidine serves as a crucial scaffold in medicinal chemistry for the synthesis of potent and selective ligands targeting various receptors. A significant area of its application is in the development of neuroprotective agents, primarily through the synthesis of derivatives that act as agonists for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system (CNS) and is implicated in cognitive processes, inflammation, and neuronal survival.[3][4] Activation of this receptor is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease and for mitigating neuronal damage in conditions such as ischemic stroke.[5][6]
These application notes provide an overview of the mechanism, key experimental protocols, and data related to the use of this compound derivatives as neuroprotective agents that target the α7 nAChR.
Mechanism of Action: α7 nAChR-Mediated Neuroprotection
Derivatives of this compound often function as selective α7 nAChR agonists.[1][2] The binding of these agonists to the α7 nAChR triggers a cascade of intracellular signaling events that collectively contribute to neuroprotection. The high calcium permeability of the α7 nAChR is central to initiating these downstream pathways.[4][5] Key neuroprotective signaling pathways activated by α7 nAChR agonists include:
-
PI3K/Akt Pathway: Agonist binding leads to Ca²⁺ influx, which can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5] Activated Akt (Protein Kinase B) promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins, thereby preventing programmed cell death.[5]
-
AMPK/mTOR Pathway: Activation of α7 nAChR can also stimulate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR).[3][7] This inhibition of the mTOR pathway is a key trigger for inducing autophagy, a cellular process that clears damaged organelles and protein aggregates, thus protecting neurons from stress and toxicity.[3][7]
-
JAK2/Nrf2 Anti-Inflammatory Pathway: In microglia, the brain's resident immune cells, α7 nAChR activation by agonists like PNU-282987 can trigger the Janus kinase 2 (JAK2) pathway.[8] This leads to the activation of the PI3K/Akt pathway, which subsequently causes the transcription factor Nrf2 to be released from its inhibitor, Keap1. Nrf2 then translocates to the nucleus to promote the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), which plays a critical role in suppressing pro-inflammatory responses.[8]
Visualizing the Signaling Pathways
Application Note 1: In Vitro Screening Cascade
The development of novel neuroprotective agents based on the this compound scaffold typically follows a structured in vitro screening cascade to identify and characterize promising lead compounds. This process allows for the efficient evaluation of synthesized derivatives for their desired biological activity and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for representative α7 nAChR agonists, some of which are based on or related to the quinuclidine scaffold.
Table 1: Potency of Various α7 nAChR Agonists
| Compound | Receptor | Assay System | Potency (EC₅₀) | Efficacy (Iₘₐₓ) | Citation |
|---|---|---|---|---|---|
| (+)-8l¹ | Human α7 nAChR | - | 33 nM | 1.0 | [2] |
| GTS-21 (DMXB-A) | Rat α7 nAChR | Xenopus Oocytes | 5.2 µM | 32% | [9] |
| GTS-21 (DMXB-A) | Human α7 nAChR | Xenopus Oocytes | 11 µM | 9% | [9] |
| AZD0328 | Human α7 nAChR | Xenopus Oocytes | 338 nM | 65% | [9] |
| Tropisetron | α7 nAChR | - | 0.6 µM | 25% | [9] |
| N-methyl quinuclidine | α7 nAChR | - | 40 µM | - | [1] |
¹ (+)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]furan-2-carboxamide
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds
| Compound | AChE Inhibition (IC₅₀) | Citation |
|---|---|---|
| Quercetin | 35.5 µM | [10][11] |
| Kaempferol-3-O-rutinoside | 50.4 µM | [10] |
| Kaempferol-3-O-glucoside | 80.4 µM | [10] |
| Hyuganin E | 286.5 µM | [10] |
| Isoepoxypteryxin | 327.4 µM | [10] |
| Isopteryxin | 475.9 µM | [10] |
| Galantamine (Positive Control) | 1.4 µM |[10] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Aβ₂₅₋₃₅-Induced Toxicity
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line, a common model for Alzheimer's disease research.[12]
1. Cell Culture and Seeding:
-
Culture Neuro-2A (N2A) or SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Pre-treatment:
-
Prepare stock solutions of the this compound test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to various final concentrations (e.g., 1, 10, 50, 100 µM) in fresh cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for 1-2 hours.
3. Induction of Neurotoxicity:
-
Prepare a stock solution of Aβ₂₅₋₃₅ peptide and "age" it at 37°C for 3-4 days to induce aggregation.
-
Add the aged Aβ₂₅₋₃₅ peptide to the wells to a final concentration known to induce significant cell death (e.g., 25 µM).
-
Include control wells: cells only, cells + Aβ₂₅₋₃₅ only, and cells + vehicle only.
-
Incubate the plates for an additional 24-72 hours.[12]
4. Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated) cells. An increase in viability in compound-treated wells compared to Aβ-only wells indicates a neuroprotective effect.
Protocol 2: In Vivo Neuroprotection Assay - Middle Cerebral Artery Occlusion (MCAO) Model
This protocol outlines a widely used animal model of focal cerebral ischemia (stroke) to evaluate the in vivo efficacy of neuroprotective compounds.[13][14]
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice. Anesthetize the animal (e.g., with isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 4-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. Maintain the occlusion for a specified period (e.g., 60-90 minutes).
3. Compound Administration:
-
Administer the this compound derivative via a clinically relevant route (e.g., intraperitoneal or intravenous injection).
-
The timing of administration can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion, depending on the study design.
4. Reperfusion:
-
After the occlusion period, withdraw the monofilament to allow reperfusion of the MCA territory.
-
Suture the incision and allow the animal to recover from anesthesia.
5. Outcome Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (ischemic) area remains white.
-
Quantify the infarct volume using image analysis software. A reduction in infarct volume in the treated group compared to the vehicle control group indicates neuroprotection.
References
- 1. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Arylmethyl)-3-substituted quinuclidines as selective alpha 7 nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]
- 4. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New approaches to neuroprotective drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fig. 7.2, [Specific α7 nAChR agonist may...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro neuroprotective activities of compounds from Angelica shikokiana Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminoquinuclidine in the Synthesis of Muscarinic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-aminoquinuclidine as a key building block in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands. This document includes detailed synthetic protocols, quantitative binding data for representative compounds, and methodologies for key pharmacological assays.
Introduction
This compound is a versatile bicyclic diamine scaffold that has been extensively utilized in the design and synthesis of a wide range of muscarinic receptor ligands. Its rigid structure and the presence of a basic nitrogen atom within the quinuclidine ring system provide a key pharmacophoric element for interaction with the orthosteric binding site of mAChRs. The amino group at the 3-position offers a convenient handle for the introduction of diverse functionalities, allowing for the fine-tuning of affinity, selectivity, and functional activity at the five muscarinic receptor subtypes (M1-M5). This document details the synthesis of amide and carbamate derivatives of this compound and their characterization as muscarinic receptor ligands.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes (M1-M5), which couple to different G-protein signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Figure 1: Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
Application Notes and Protocols for 3-Aminoquinuclidine-Derived Thiourea Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of 3-aminoquinuclidine-derived thiourea organocatalysts. The following sections outline the synthetic procedures, catalytic applications in asymmetric synthesis, and quantitative data derived from these reactions.
Synthesis of a (-)-(S)-3-Aminoquinuclidine-Derived Thiourea Organocatalyst
The synthesis of the enantiopure thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride can be achieved in a straightforward, one-step reaction after the liberation of the free base, yielding the final product in quantitative amounts.[1][2][3][4]
Experimental Protocol:
-
Free Base Liberation: (-)-(S)-3-aminoquinuclidine dihydrochloride is treated with sodium hydroxide to produce the free base, (S)-quinuclidin-3-amine.
-
Extraction: The resulting free base is extracted from the solid phase using chloroform.
-
Thiourea Formation: To the chloroform solution of the free base, bis(3,5-trifluoromethyl)phenylthio-isocyanate is added.
-
Reaction Condition: The reaction mixture is gently warmed to 40°C in the absence of any additives to facilitate the reaction.
-
Product: The desired (-)-(S)-3-aminoquinuclidine-derived thiourea catalyst is obtained in quantitative yield.[1]
Caption: Workflow for the synthesis of the this compound-derived thiourea catalyst.
Applications in Asymmetric Organocatalysis
This bifunctional thiourea organocatalyst, featuring both a hydrogen-bond donor (thiourea) and a basic amine (quinuclidine), has been investigated in several asymmetric reactions.[1][4] The catalyst activates electrophiles, such as nitroalkenes, through double hydrogen-bonding interactions with the thiourea moiety, while the quinuclidine nitrogen is believed to interact with the nucleophile.[1]
Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
The catalyst has shown activity in promoting the asymmetric Michael addition between diethyl malonate and trans-β-nitrostyrene.[1][3]
Experimental Protocol:
-
A mixture of trans-β-nitrostyrene, diethyl malonate, and 10 mol% of the this compound-derived thiourea catalyst is prepared.
-
The reactants are dissolved in a solvent mixture of toluene-tetrahydrofuran/CH2Cl2.
-
The reaction is monitored for product formation.
Asymmetric Michael Addition of Nitromethane to trans-Chalcone
The catalyst also promotes the Michael addition of nitromethane to trans-chalcone, although with low yields.[1][3][4]
Experimental Protocol:
-
A mixture of trans-chalcone, nitromethane, and the thiourea catalyst is prepared.
-
The reaction is carried out under appropriate solvent and temperature conditions.
-
The product is isolated and purified.
Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
The catalyst has demonstrated efficacy in the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene.[1][3]
Experimental Protocol:
-
A mixture of indole, trans-β-nitrostyrene, and the catalyst are dissolved in a suitable solvent.
-
Additives may be used to improve yield and enantioselectivity.
-
The reaction progress is monitored, and the product is subsequently isolated.
Caption: Proposed dual activation mechanism of the bifunctional thiourea catalyst.
Quantitative Data Summary
The performance of the (-)-(S)-3-aminoquinuclidine-derived thiourea organocatalyst in the aforementioned reactions is summarized below. The results indicate modest yields and low enantioselectivities under the tested conditions.[1][2][3][4] Further optimization of reaction parameters such as solvent and additives may enhance the catalyst's performance.[1][3]
| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Conversion/Yield | Enantiomeric Excess (ee) |
| Michael Addition | Diethyl Malonate + trans-β-Nitrostyrene | 10 | Toluene-THF/CH2Cl2 | 17% (Conversion) | 23% (S-isomer major) |
| Michael Addition | Nitromethane + trans-Chalcone | Not specified | Not specified | 15% (Isolated) | Not determined |
| Friedel-Crafts Alkylation | Indole + trans-β-Nitrostyrene | Not specified | Not specified | Mediocre | Low |
References
Application Notes and Protocols for the Formulation of 3-Aminoquinuclidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of 3-Aminoquinuclidine dihydrochloride for pharmaceutical applications. The information compiled herein is intended to support researchers in developing stable and effective dosage forms of this versatile compound.
Physicochemical Characterization
This compound dihydrochloride is a white to off-white solid, recognized for its role as a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1][2] Its dihydrochloride salt form is specifically utilized to enhance both solubility and stability, which are critical attributes for pharmaceutical formulation.[1]
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Appearance | White to off-white solid | [3][4] |
| Molecular Formula | C₇H₁₄N₂ · 2HCl | [3] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| Melting Point | 321-323 °C (decomposes) | [5] |
| Solubility | Soluble in water and methanol. | [5][6] |
| Storage | Room Temperature, under inert atmosphere. | [5] |
Formulation Development: Oral Solution
An oral solution is a suitable dosage form for this compound dihydrochloride due to its aqueous solubility.[6] The following is a protocol for the preparation and characterization of a 10 mg/mL oral solution.
Excipient Compatibility Studies
Prior to formulation, it is crucial to assess the compatibility of this compound dihydrochloride with common pharmaceutical excipients. This can be achieved by preparing binary mixtures of the active pharmaceutical ingredient (API) with each excipient (typically in a 1:1 ratio) and storing them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.[7][8][9][10][11] Analysis of these mixtures by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) can identify any potential interactions.[7][9]
Table 2: Suggested Excipients for Oral Solution Formulation
| Excipient Category | Example Excipient | Rationale for Use |
| Solvent | Purified Water | Primary vehicle due to API's aqueous solubility. |
| Co-solvent | Propylene Glycol | May be used to enhance solubility and stability. |
| Buffering Agent | Citrate Buffer | To maintain a stable pH and prevent degradation. |
| Preservative | Sodium Benzoate | To prevent microbial growth in the multi-dose formulation. |
| Sweetening Agent | Sucralose | To improve palatability. |
| Flavoring Agent | Cherry Flavor | To mask any unpleasant taste of the API or excipients. |
Protocol for Preparation of a 10 mg/mL Oral Solution
-
Preparation of the Vehicle:
-
In a calibrated vessel, add approximately 80% of the final volume of Purified Water.
-
While stirring, dissolve the buffering agents (e.g., citric acid and sodium citrate) to achieve the target pH.
-
Add and dissolve the preservative (e.g., sodium benzoate), sweetening agent (e.g., sucralose), and flavoring agent.
-
-
Dissolution of this compound Dihydrochloride:
-
Slowly add the accurately weighed this compound dihydrochloride to the vehicle while stirring until completely dissolved.
-
-
Final Volume Adjustment:
-
Add Purified Water to reach the final desired volume and stir until the solution is homogeneous.
-
-
Filtration and Packaging:
-
Filter the solution through a suitable filter (e.g., 0.22 µm) to remove any particulate matter.
-
Fill the solution into appropriate containers (e.g., amber glass bottles) and seal securely.
-
Characterization of the Oral Solution
The final formulation should be characterized for the following parameters:
-
Appearance: Visual inspection for clarity, color, and absence of particulate matter.
-
pH: Measurement using a calibrated pH meter.
-
Assay and Purity: Quantification of this compound dihydrochloride and its impurities using a validated stability-indicating HPLC method.
-
Viscosity: Measurement using a viscometer, if applicable.
-
Microbial Limits: Testing for the absence of objectionable microorganisms.
Formulation Development: Lyophilized Powder for Injection
Lyophilization, or freeze-drying, is a common technique used to enhance the stability of parenteral drug products.[12][13][14][15] This process involves freezing the formulated drug solution and then removing the solvent by sublimation under reduced pressure.[12][16]
Lyophilization Cycle Development
A robust lyophilization cycle is critical to obtain a stable and elegant cake. The development process involves optimizing the freezing, primary drying, and secondary drying stages.[12][15][16]
Table 3: Representative Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -40°C | 2-4 hours |
| Primary Drying | Shelf Temperature | -10°C | 24-48 hours |
| Chamber Pressure | 100 mTorr | ||
| Secondary Drying | Shelf Temperature | 25°C | 8-12 hours |
| Chamber Pressure | 50 mTorr |
Protocol for Preparation of a Lyophilized Formulation
-
Bulk Solution Preparation:
-
In a suitable vessel, dissolve any necessary excipients (e.g., bulking agents like mannitol, and lyoprotectants like sucrose) in Water for Injection (WFI).
-
Add and dissolve the accurately weighed this compound dihydrochloride.
-
Adjust the pH if necessary using a suitable buffering agent.
-
Bring the solution to the final volume with WFI.
-
-
Sterile Filtration and Filling:
-
Sterilize the bulk solution by filtering it through a 0.22 µm filter.
-
Aseptically fill the sterile solution into lyophilization vials.
-
Partially insert sterile stoppers onto the vials.
-
-
Lyophilization:
-
Load the filled vials into a pre-cooled lyophilizer.
-
Execute the validated lyophilization cycle.
-
-
Stoppering and Sealing:
-
At the end of the cycle, backfill the chamber with sterile, inert gas (e.g., nitrogen) and fully stopper the vials under vacuum or partial vacuum.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.
-
Characterization of the Lyophilized Product
-
Appearance: Visual inspection of the cake for color, uniformity, and absence of collapse.
-
Reconstitution Time: Time taken for the lyophilized cake to dissolve completely in a specified solvent (e.g., Sterile Water for Injection).
-
pH of Reconstituted Solution: Measurement using a calibrated pH meter.
-
Water Content: Determined by Karl Fischer titration.
-
Assay and Purity: Quantification of this compound dihydrochloride and its impurities in the reconstituted solution using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound dihydrochloride and its degradation products in the presence of excipients.[17][18][19][20][21]
Protocol for HPLC Method Development and Validation
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of amine hydrochlorides.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[21]
-
Detection: UV detection is suitable if the molecule possesses a chromophore. If not, other detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used.
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound dihydrochloride and to demonstrate the specificity of the stability-indicating analytical method.[22][23][24][25][26] These studies involve subjecting the drug substance and drug product to stress conditions more severe than those used for accelerated stability testing.[24]
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure, the samples are analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
Table 5: Representative Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of this compound Dihydrochloride | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 12.5 | 2 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8.2 | 1 |
| Oxidation (3% H₂O₂, RT) | 15.8 | 3 |
| Thermal (80°C) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 2.3 | 1 |
Signaling Pathway
This compound is a precursor for the synthesis of palonosetron, a potent and selective 5-HT3 receptor antagonist.[2][27] The 5-HT3 receptor is a ligand-gated ion channel involved in mediating neuronal depolarization.[28][29] Antagonism of this receptor is a key mechanism for the prevention of nausea and vomiting.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.
Experimental Workflows
The following diagrams illustrate the typical workflows for the development and characterization of this compound dihydrochloride formulations.
Caption: Oral Solution Formulation Workflow.
Caption: Lyophilization Development Workflow.
Caption: HPLC Method Development Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 3. This compound dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. (S)-(−)-3-アミノキヌクリジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound dihydrochloride CAS#: 6530-09-2 [m.chemicalbook.com]
- 6. This compound dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. cdn.who.int [cdn.who.int]
- 12. pci.com [pci.com]
- 13. pharm-int.com [pharm-int.com]
- 14. curirx.com [curirx.com]
- 15. Lyophilization Process Development at Coriolis Pharma [coriolis-pharma.com]
- 16. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajpsonline.com [ajpsonline.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 29. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 3-Aminoquinuclidine
Welcome to the technical support center for 3-Aminoquinuclidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound used in experiments?
A1: The most commonly available and utilized form of this compound is its dihydrochloride salt ((S)-(-)-3-Aminoquinuclidine dihydrochloride). This salt form generally offers enhanced solubility and stability compared to the free base, making it more suitable for formulation in many pharmaceutical and research applications.[1]
Q2: In which common laboratory solvents is this compound dihydrochloride soluble?
A2: this compound dihydrochloride is known to be soluble in water and methanol.[2] It is also soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 50 mg/mL.[3] However, achieving this concentration in DMSO may require ultrasonication and the use of fresh, anhydrous DMSO, as the solvent's hygroscopic nature can impact solubility.[3]
Q3: How does pH affect the solubility of this compound?
A3: As an amine-containing compound, the solubility of this compound is expected to be pH-dependent. In acidic conditions, the amine groups are protonated, forming more polar and, typically, more water-soluble species. As the pH increases and the amine groups become deprotonated (approaching the free base form), the aqueous solubility is likely to decrease. The solubility of weak bases like quinoline, a related heterocyclic compound, is known to be influenced by pH.[4][5]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: Solid this compound dihydrochloride should be stored at room temperature in an inert atmosphere.[6] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[3]
Troubleshooting Solubility Issues
This section addresses common problems encountered when dissolving this compound and provides potential solutions.
Issue 1: The compound is not dissolving completely in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent at room temperature.
-
Solution: Try gently warming the solution. For some salts, increasing the temperature can significantly improve solubility. Be cautious with volatile solvents.
-
-
Possible Cause: The solvent may have absorbed moisture, especially with hygroscopic solvents like DMSO.[3]
-
Solution: Use a fresh, unopened bottle of anhydrous solvent. Ensure your glassware is thoroughly dried before use.
-
-
Possible Cause: The dissolution kinetics may be slow.
-
Solution: Use physical methods to aid dissolution, such as vortexing or sonication. For DMSO, ultrasonication is recommended to achieve higher concentrations.[3]
-
Issue 2: The solution is cloudy or hazy, even after the solid appears to have dissolved.
-
Possible Cause: The compound may be forming a fine suspension rather than a true solution.
-
Solution: Try filtering the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particulates.
-
-
Possible Cause: If using a buffer, some buffer components may be precipitating with the compound.
-
Solution: Ensure that the pH of the buffer is compatible with the solubility of this compound. Consider preparing the solution in a pure solvent first and then adding it to the buffered solution.
-
Issue 3: The compound precipitates out of solution over time.
-
Possible Cause: The solution may be supersaturated.
-
Solution: Prepare a fresh solution at a slightly lower concentration. If a higher concentration is necessary, it may need to be prepared fresh before each use.
-
-
Possible Cause: The stability of the compound in the solution may be limited.
-
Solution: Refer to the recommended storage conditions for solutions. Storing at lower temperatures (-20°C or -80°C) can improve stability.[3] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound Dihydrochloride
| Solvent | Form | Solubility | Notes |
| Water | Dihydrochloride | Soluble[2] | Specific quantitative data not readily available. |
| Methanol | Dihydrochloride | Soluble | Specific quantitative data not readily available. |
| DMSO | Dihydrochloride | 50 mg/mL (251.10 mM)[3] | Requires ultrasonication and fresh, anhydrous DMSO.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Dihydrochloride
Objective: To prepare a high-concentration stock solution for use in various experimental assays.
Materials:
-
This compound dihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound dihydrochloride to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound).
-
Tightly cap the tube and vortex briefly to initially mix the contents.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Competitive Radioligand Binding Assay for α7 Nicotinic Acetylcholine Receptor
Objective: To determine the binding affinity of this compound for the α7 nicotinic acetylcholine receptor (nAChR) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparation from cells expressing α7 nAChR
-
[³H]-Methyllycaconitine ([³H]-MLA) as the radioligand
-
Unlabeled this compound dihydrochloride (test compound)
-
Unlabeled nicotine or α-bungarotoxin (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethylenimine solution)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound dihydrochloride in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
Membrane preparation containing α7 nAChR
-
A fixed concentration of [³H]-MLA
-
Increasing concentrations of this compound dihydrochloride (for the competition curve) or buffer alone (for total binding) or a high concentration of unlabeled nicotine (for non-specific binding).
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing 3-Aminoquinuclidine-Catalyzed Reactions
Welcome to the technical support center for 3-Aminoquinuclidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly catalyzed by this compound and its derivatives?
A1: this compound and its derivatives are versatile organocatalysts primarily used in asymmetric synthesis. They are effective in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aza-Michael Additions: The conjugate addition of amines or other nitrogen nucleophiles to activated alkenes.
-
Baylis-Hillman and Aza-Baylis-Hillman Reactions: Coupling of aldehydes or imines with activated alkenes.
-
Aldol Reactions: The addition of an enolate to a carbonyl compound.
-
Friedel-Crafts Alkylations: The alkylation of aromatic rings.
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: The catalytic efficacy of this compound stems from its unique bicyclic structure, which imparts steric hindrance and conformational rigidity. The tertiary amine can act as a Lewis base to activate substrates, while the primary amine can be functionalized to create bifunctional catalysts (e.g., thiourea derivatives) that can activate both the nucleophile and the electrophile through hydrogen bonding.
Q3: What is a typical catalyst loading for a this compound-catalyzed reaction?
A3: The optimal catalyst loading is reaction-dependent. However, a good starting point for screening is typically in the range of 1-20 mol%. For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol%. It is crucial to perform a catalyst loading study to find the optimal balance between reaction rate, yield, and cost-effectiveness.
Q4: How critical is the choice of solvent?
A4: Solvent selection is critical and can significantly influence reaction rates, yields, and enantioselectivity.[1] The polarity of the solvent can affect the stability of charged intermediates and transition states.[2][3] A screening of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, and protic solvents like methanol) is highly recommended during reaction optimization.
Q5: Can this compound catalysts be recovered and reused?
A5: While homogeneous this compound catalysts can be challenging to recover, they can be immobilized on solid supports or ionic liquids to facilitate recovery and reuse.[4] For unsupported catalysts, careful work-up procedures, such as acid-base extraction, can be employed to separate the catalyst from the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | 1. Insufficient catalyst activity. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Poor quality of reagents. | 1. Increase catalyst loading incrementally (e.g., 5, 10, 20 mol%). 2. Screen a range of temperatures. While higher temperatures often increase reaction rates, they can negatively impact selectivity. 3. Perform a solvent screen with solvents of varying polarity. 4. Ensure reagents are pure and dry. |
| Low Enantioselectivity (ee) | 1. Suboptimal catalyst loading (too high or too low). 2. Reaction temperature is too high, favoring the non-selective background reaction. 3. Incorrect solvent choice. 4. Catalyst aggregation at high concentrations. | 1. Screen a range of catalyst loadings; sometimes lower loading improves ee. 2. Lower the reaction temperature. 3. Screen different solvents. 4. Dilute the reaction mixture or add the catalyst portion-wise. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Optimize the ratio of nucleophile to electrophile. 3. Purify starting materials before use. |
| Difficult Product Purification | 1. Residual catalyst in the product. 2. Formation of closely related byproducts. | 1. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine catalyst into the aqueous phase. 2. Optimize reaction conditions to improve selectivity. Utilize column chromatography with an appropriate solvent system for purification. |
| Catalyst Deactivation | 1. Poisoning by impurities in the feedstock. 2. Thermal degradation at high temperatures. 3. Fouling by carbonaceous material ("coke").[5] | 1. Purify all reagents and solvents before use.[6] 2. Determine the optimal temperature range and avoid excessive heat.[7] 3. If coking is suspected, regeneration procedures (if applicable to a supported catalyst) may be necessary.[7] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from a study on a (-)-(S)-3-aminoquinuclidine-derived thiourea catalyst in a Friedel-Crafts alkylation reaction. While this is a derivative, the data provides valuable insights into how different parameters can be optimized.
Table 1: Effect of Solvent on Friedel-Crafts Alkylation [8]
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 168 | 22 | 8 |
| 2 | CH₂Cl₂ | 168 | 0 | - |
| 3 | CHCl₃ | 168 | 0 | - |
Reaction Conditions: Indole (0.134 mmol), trans-β-nitrostyrene (1-2 equiv), catalyst (20 mol-%), solvent (0.15-0.3 mL) at room temperature.
Table 2: Effect of Additives on Friedel-Crafts Alkylation in CH₂Cl₂ [8]
| Entry | Additive (20 mol-%) | Time (h) | Yield (%) | ee (%) |
| 1 | (1R)-(-)-10-camphorsulfonic acid | 168 | 42 | 7 |
| 2 | (1R,3S)-(+)-camphoric acid | 168 | 44 | 7 |
Reaction Conditions: Indole (0.134 mmol), trans-β-nitrostyrene (1-2 equiv), catalyst (20 mol-%), CH₂Cl₂ (0.15-0.3 mL) at room temperature.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Michael Addition
This protocol is a general guideline for performing an asymmetric Michael addition of a ketone to a nitroalkene using a this compound-derived catalyst.
Materials:
-
This compound-based catalyst (e.g., 10 mol%)
-
Ketone (e.g., cyclohexanone, 1.0 mmol)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 1.2 mmol)
-
Anhydrous solvent (e.g., toluene, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound-based catalyst.
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add the ketone to the reaction mixture.
-
Add the nitroalkene to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Catalyst Optimization
Caption: A typical experimental workflow for optimizing a this compound-catalyzed reaction.
Proposed Catalytic Cycle for an Aza-Michael Addition
Caption: A plausible catalytic cycle for a this compound-catalyzed aza-Michael addition.
References
- 1. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. scispace.com [scispace.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 3-Aminoquinuclidine during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminoquinuclidine during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound, particularly in its free base form, are its hygroscopic nature and sensitivity to atmospheric carbon dioxide and oxygen. As a primary amine, it can react with CO2 to form carbamates and is susceptible to oxidation.[1][2] The dihydrochloride salt of this compound is often used to enhance its stability and ease of handling.[3]
Q2: How does this compound degrade, and what are the likely degradation products?
A2: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of primary amines, two primary degradation routes are likely:
-
Reaction with Carbon Dioxide: The primary amine functionality can react with atmospheric CO2, especially in the presence of moisture, to form a carbamic acid intermediate, which can then be deprotonated to a carbamate salt.[1][4]
-
Oxidation: The amine group can be susceptible to oxidation, which could potentially lead to the formation of corresponding imines or other oxidation products, although the quinuclidine scaffold itself is noted to be chemically stable.[2][5]
Q3: Is the dihydrochloride salt of this compound more stable than the free base?
A3: Yes, the dihydrochloride salt form of this compound offers improved stability and solubility in aqueous solutions.[3] The protonation of the amino groups reduces their nucleophilicity and reactivity towards atmospheric CO2 and oxidation.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: Proper storage is crucial to prevent degradation. Please refer to the table below for recommended storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper handling or storage. | Review your handling and storage procedures. Use the dihydrochloride salt if possible. Prepare solutions fresh and consider working under an inert atmosphere. |
| Precipitate formation in a solution of this compound free base. | Reaction with atmospheric CO2 to form an insoluble carbamate salt. | Prepare and handle solutions of the free base under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Discoloration of the compound or its solution over time. | Potential oxidation of the amine. | Store the compound and its solutions protected from light and air. Consider the use of antioxidants if compatible with your experimental setup. |
Quantitative Data Summary
The stability of this compound is significantly enhanced when it is in its dihydrochloride salt form. Below is a summary of its known properties related to stability.
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Hygroscopicity | Hygroscopic | Less hygroscopic but should still be stored in a dry environment. |
| Reactivity with CO2 | Readily reacts with atmospheric CO2.[1] | Significantly less reactive due to the protonated amine groups. |
| Susceptibility to Oxidation | Susceptible to oxidation. | More stable towards oxidation. |
| Recommended Storage | Under inert atmosphere, protected from light and moisture. | In a tightly sealed container in a cool, dry place.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Free Base from its Dihydrochloride Salt
This protocol describes the liberation of the free base from its more stable dihydrochloride salt for reactions requiring the neutral amine.
Materials:
-
This compound dihydrochloride
-
Saturated aqueous solution of a strong base (e.g., potassium hydroxide)
-
Anhydrous organic solvent for extraction (e.g., chloroform or dichloromethane)
-
Anhydrous drying agent (e.g., potassium carbonate or sodium sulfate)
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound dihydrochloride in a minimal amount of deionized water in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of potassium hydroxide dropwise with stirring until the pH of the solution is greater than 10.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer multiple times with the chosen anhydrous organic solvent (e.g., 3 x 20 mL of chloroform).
-
Combine the organic layers.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., potassium carbonate).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the this compound free base.
-
Crucially, the resulting free base should be used immediately or stored under an inert atmosphere to prevent degradation.
Protocol 2: Handling this compound Solutions under an Inert Atmosphere
This protocol outlines the procedure for preparing and handling solutions of this compound to minimize exposure to air and moisture.[7][8]
Materials:
-
This compound (free base or dihydrochloride salt)
-
Degassed solvent
-
Schlenk flask or a flask equipped with a three-way stopcock and septum
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Gastight syringes and needles
Procedure:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Add the desired amount of this compound to the Schlenk flask.
-
Seal the flask and purge with an inert gas for several minutes.
-
Add the degassed solvent to the flask via a gastight syringe.
-
If necessary, gently heat or sonicate to dissolve the compound, maintaining a positive pressure of inert gas.
-
Store the solution under an inert atmosphere. When withdrawing the solution, use a gastight syringe and maintain a positive pressure of inert gas in the flask.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Purification of 3-Aminoquinuclidine Synthesis Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 3-aminoquinuclidine and its salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound for purification and storage?
A1: this compound is most commonly handled and purified as its dihydrochloride salt (this compound dihydrochloride).[1][2][3] This form offers improved stability and is often a crystalline solid, making it amenable to purification by recrystallization.[4]
Q2: Which purification techniques are most effective for racemic this compound dihydrochloride?
A2: For racemic this compound dihydrochloride, the most effective purification technique is recrystallization. This method is suitable for removing process-related impurities and byproducts. Common solvent systems include methanol/water or ethanol/water mixtures.[1] The use of activated carbon can also be employed during recrystallization to remove colored impurities.[1]
Q3: How can I separate the enantiomers of this compound?
A3: The enantiomers of this compound are typically separated by chiral resolution. This process involves the following steps:
-
Neutralization of this compound dihydrochloride to the free base.
-
Reaction of the free base with a chiral resolving agent, such as D-tartaric acid or D-camphorsulfonic acid, to form diastereomeric salts.[1]
-
Separation of the diastereomeric salts based on their differential solubility through fractional crystallization.
-
Isolation of the desired diastereomeric salt and regeneration of the enantiomerically pure this compound free base.
-
Conversion of the free base back to the dihydrochloride salt, if desired.
Q4: What are the key parameters to monitor for a successful purification?
A4: The key parameters to monitor are:
-
Purity: Assessed by techniques like HPLC, GC, or TLC to ensure the absence of starting materials and byproducts.
-
Yield: The overall percentage of the purified product obtained from the crude material.
-
Optical Purity (for enantiomers): Measured by chiral HPLC or polarimetry to determine the enantiomeric excess.[1]
-
Physical Properties: Melting point and spectral data (NMR, IR) should be consistent with the literature values for the desired product.[1][2][5]
Troubleshooting Guide
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | Low final product purity (<98%) after recrystallization. | - Incomplete removal of impurities. - Co-crystallization of impurities with the product. - Inefficient washing of the crystals. | - Perform a second recrystallization. - Screen for a more selective solvent system.[6] - Ensure the crystals are thoroughly washed with a cold, appropriate solvent. |
| PUR-002 | The product is colored (yellow or brown) instead of a white solid. | - Presence of colored impurities from the synthesis. - Oxidation or degradation of the product or impurities.[7] | - During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot to remove colored impurities.[1] - Ensure that the purification process, especially solvent removal, is not conducted at excessively high temperatures. |
| PUR-003 | Poor separation of this compound on a silica gel column. | - The basic amine strongly interacts with the acidic silica gel, leading to peak tailing, poor resolution, and potential product loss on the column.[8] | - Option A: Add a competing amine to the mobile phase (e.g., 0.1-1% triethylamine or ammonia in the eluent).[8] - Option B: Use a different stationary phase, such as amine-functionalized silica or basic alumina.[8] |
| PUR-004 | Low yield after chiral resolution. | - Incomplete precipitation of the desired diastereomeric salt. - The chosen resolving agent and solvent system are not optimal. - Loss of product during the multiple steps of the resolution process. | - Optimize the solvent system and cooling conditions for the fractional crystallization. - Screen different chiral resolving agents. - Carefully handle the material at each stage, including the neutralization and salt formation steps, to minimize mechanical losses. |
| PUR-005 | Optical purity of the resolved enantiomer is below the desired level (>98% ee). | - Incomplete separation of the diastereomeric salts. - Racemization of the product at some stage, although this is less common for this compound under standard conditions. | - Perform multiple recrystallizations of the diastereomeric salt to improve its diastereomeric excess before liberating the free amine.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for the purification of this compound and its enantiomers.
Table 1: Chiral Resolution Performance
| Parameter | Reported Value | Reference |
| Resolution Ratio | > 40% | [1] |
| Optical Purity | > 98% | [1] |
| Total Product Yield | > 35% | [1] |
Table 2: Physical Properties of this compound Salts
| Compound | Melting Point (°C) | Optical Rotation (c=1, H₂O) | Reference |
| (±)-3-Aminoquinuclidine dihydrochloride | 321-323 (dec.) | N/A | [2][5] |
| (S)-(-)-3-Aminoquinuclidine dihydrochloride | ~313-315 | [α]D20 = -23.7° | [1] |
| (S)-3-aminoquinine-D-tartrate | 213-215 | [α]D20 = -35.0° | [1] |
Experimental Protocols
Protocol 1: Recrystallization of (S)-3-Aminoquinuclidine Dihydrochloride
-
Dissolution: Dissolve the crude (S)-3-aminoquinuclidine dihydrochloride (e.g., 3.6 g) in a minimal amount of a hot solvent mixture, such as methanol:water (1:1 by volume) or ethanol:water (4:1 by volume), by heating to reflux.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 10% w/w of the crude product) and continue to reflux for 30 minutes.[1]
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel to remove the carbon.
-
Crystallization: Allow the filtrate to cool down slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation: Collect the white, crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound Free Base
This protocol is for the free base and assumes it has been extracted from an aqueous solution and dried.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent. For basic amines, consider using an amine-functionalized silica column.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution (Silica Gel): Start with a non-polar eluent (e.g., dichloromethane) and gradually increase the polarity by adding methanol. Crucially, add a small percentage of a basic modifier like triethylamine (e.g., 0.5-1%) to both solvents to prevent peak tailing.[8] A typical gradient might be 0% to 10% methanol in dichloromethane (both containing 0.5% triethylamine).
-
Elution (Amine-Functionalized Silica): A less polar solvent system, such as hexane/ethyl acetate, can often be used without a basic modifier.[8]
-
Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Overview of purification choices for crude this compound.
Caption: Logic for troubleshooting poor separation of amines on silica gel.
References
- 1. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 2. This compound dihydrochloride [chembk.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
Overcoming challenges in the chiral resolution of 3-Aminoquinuclidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral resolution of 3-Aminoquinuclidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound?
A1: The main strategies for resolving racemic this compound include:
-
Diastereomeric Salt Crystallization: This is a classical and widely used method where the racemic amine is reacted with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[3][4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[5][6][7]
Q2: How do I choose the best resolution method for my needs?
A2: The choice of method depends on factors such as the scale of the resolution, required enantiomeric purity, cost, and available equipment. Diastereomeric salt crystallization is often suitable for large-scale production due to its cost-effectiveness.[2] Enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography is excellent for analytical purposes and small-scale preparative separations where high purity is critical.[8]
Q3: What are common chiral resolving agents for amines like this compound?
A3: Common chiral acids used as resolving agents for amines include tartaric acid and its derivatives, mandelic acid, camphorsulfonic acid, and chiral phosphoric acids.[2][9][10]
Q4: What is "oiling out" during diastereomeric salt crystallization and how can I prevent it?
A4: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase. It often occurs due to high supersaturation or if the crystallization temperature is above the melting point of the solvated salt. To prevent this, you can try reducing the concentration, slowing down the cooling rate, or using a different solvent system where crystallization can occur at a higher temperature.[11]
Q5: My enzymatic resolution is showing low enantioselectivity. What can I do?
A5: Low enantioselectivity in enzymatic resolution can be due to several factors. Screening different enzymes, and optimizing the solvent, acyl donor, and temperature can significantly improve the selectivity factor ('E' value).[12] For instance, lipases like Candida antarctica lipase B (CALB) are commonly used and have shown good performance in resolving amines.[3]
Q6: Can I improve the yield of my desired enantiomer beyond the 50% theoretical maximum in a kinetic resolution?
A6: Yes, a Dynamic Kinetic Resolution (DKR) can be employed. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, which can theoretically lead to a 100% yield of the desired enantiomerically pure product.[12][13]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystallization | The diastereomeric salt is too soluble in the chosen solvent. | - Increase the concentration by evaporating some solvent.- Add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.- Try a different solvent system. |
| Oiling Out | High supersaturation or crystallization temperature is too high. | - Use a more dilute solution.- Employ a slower cooling rate.- Select a solvent that allows for crystallization at a higher temperature, well below the salt's melting point.[11] |
| Low Yield of Desired Diastereomer | The desired salt is still significantly soluble in the mother liquor. | - Optimize the solvent and temperature to further decrease the solubility of the target salt.- Lower the final crystallization temperature.- Consider recycling the mother liquor, which may involve racemizing the unwanted enantiomer.[11] |
| Low Enantiomeric Excess (e.e.) | Co-crystallization of the undesired diastereomer. | - Screen for a different resolving agent or solvent that provides better discrimination.- Perform recrystallization of the obtained salt.- Optimize the stoichiometry of the resolving agent; sometimes using 0.5 equivalents can be more effective.[11] |
Enzymatic Resolution
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | - Inappropriate enzyme.- Non-optimal reaction conditions (pH, temperature).- Enzyme inhibition by substrate or product. | - Screen a variety of lipases (e.g., from Candida rugosa, Pseudomonas cepacia).- Optimize temperature and pH for the chosen enzyme.- Use a suitable organic solvent that does not denature the enzyme. |
| Low Enantioselectivity (Low e.e.) | - Low selectivity factor ('E' value) of the enzyme.- Non-optimal acyl donor or solvent. | - Screen different acyl donors (e.g., ethyl acetate, isopropenyl acetate).- Evaluate a range of organic solvents.- Optimize the reaction temperature, as it can influence enantioselectivity.[12] |
| Slow Reaction Rate | - Low enzyme concentration.- Poor substrate solubility. | - Increase the amount of enzyme.- Choose a solvent in which the substrate is more soluble.- Ensure adequate agitation to minimize mass transfer limitations. |
Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Non-optimal mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak).- For normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and the amine additive (e.g., diethylamine) in the mobile phase.[5]- For SFC, optimize the organic modifier and additives.[14] |
| Poor Peak Shape (Tailing) | Interactions between the basic amine and the silica support of the CSP. | - Add a basic modifier like diethylamine or triethylamine to the mobile phase to improve peak symmetry.[14] |
| Long Retention Times | The mobile phase is too weak. | - Increase the concentration of the polar modifier (e.g., alcohol) in the mobile phase. |
Quantitative Data Summary
| Resolution Method | Parameter | Reported Value | Reference |
| Diastereomeric Salt Crystallization | Optical Purity | > 98% | [15] |
| Resolution Ratio | > 40% | [15] | |
| Total Yield | > 35% | [15] | |
| Enzymatic Asymmetric Reduction of 3-Quinuclidinone (precursor) | Enantiomeric Excess (e.e.) | > 99.9% | [16] |
| Chiral HPLC of 3-Quinuclidinol (related compound) | Resolution | > 11.4 | [5][17] |
Experimental Protocols
Diastereomeric Salt Crystallization of this compound
This protocol is a general guideline and may require optimization for specific resolving agents and solvents.
Materials:
-
Racemic this compound dihydrochloride
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Base (e.g., sodium hydroxide)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Anti-solvent (e.g., isopropanol, acetone)
-
Hydrochloric acid
Procedure:
-
Free Base Preparation: Dissolve racemic this compound dihydrochloride in water and add a stoichiometric amount of a strong base (e.g., 2M NaOH) to liberate the free amine. Extract the free amine into a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the racemic this compound free base in a minimal amount of a heated suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inner wall of the flask or adding a seed crystal may help. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to liberate the enantiomerically enriched free amine. Extract the amine with an organic solvent.
-
Salt Formation for Storage/Use: To obtain the dihydrochloride salt, dissolve the enriched free amine in a suitable solvent and add a solution of HCl in an organic solvent (e.g., HCl in isopropanol). Collect the precipitated enantiomerically enriched this compound dihydrochloride by filtration.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Enzymatic Kinetic Resolution of this compound
This protocol describes a typical lipase-catalyzed acylation.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Buffer solution (if using a free enzyme)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic this compound in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Initiation: Add the acyl donor to start the reaction.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the unreacted amine and the acylated product.
-
Work-up: When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation: Separate the unreacted enantiomer of this compound from the acylated product by column chromatography or extraction.
-
Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. [PDF] Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. hplc.eu [hplc.eu]
- 15. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Best practices for working with 3-Aminoquinuclidine in the lab
Welcome to the technical support center for 3-Aminoquinuclidine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed best practices, troubleshooting advice, and frequently asked questions for working with this versatile bicyclic amine in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in the lab?
A1: this compound, often used as its more stable dihydrochloride salt, is a key building block in pharmaceutical research and medicinal chemistry.[1][2] Its rigid bicyclic structure and primary amine functionality make it a valuable scaffold for synthesizing a variety of bioactive molecules.[2] A primary application is in the development of serotonin 5-HT3 receptor antagonists, which are used to manage chemotherapy-induced nausea and vomiting. It is also utilized in the synthesis of compounds targeting other neurological disorders and as a chiral auxiliary in asymmetric synthesis.[1][3]
Q2: What are the essential safety precautions when handling this compound?
A2: this compound and its salts are irritants to the skin, eyes, and respiratory system, and are harmful if swallowed.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[5] In case of contact, immediately flush the affected area with copious amounts of water.
Q3: How should this compound and its salts be stored?
A3: this compound dihydrochloride should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere.[4][6] The dihydrochloride form is favored for its enhanced stability and ease of handling compared to the free base.[2]
Q4: In which solvents is this compound dihydrochloride soluble?
A4: this compound dihydrochloride is soluble in water and methanol.[6] It has slight solubility in Dimethyl Sulfoxide (DMSO), which may require heating and sonication to fully dissolve.[7] For specific quantitative solubility data, please refer to the data table below.
Data Presentation: Physicochemical Properties and Solubility
For ease of reference, the key physicochemical properties and solubility data for this compound and its dihydrochloride salt are summarized in the tables below.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 126.20 g/mol | 199.12 g/mol |
| Appearance | - | White to off-white solid/powder |
| Melting Point | - | >300 °C (decomposes)[1] |
| pKa (Conjugate Acid) | ~9-10 (estimated) | ~9-10 (estimated) |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Soluble[6] | Room Temperature | - |
| Methanol | Soluble[6] | Room Temperature | - |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[7] | Room Temperature | May require sonication and gentle heating. |
| Ethanol | Slightly Soluble | Room Temperature | - |
| Dichloromethane (DCM) | Insoluble | Room Temperature | - |
| N,N-Dimethylformamide (DMF) | Sparingly Soluble | Room Temperature | - |
Experimental Protocols
General Protocol for Amide Coupling using this compound Dihydrochloride
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with this compound dihydrochloride using a common coupling agent like HATU.
Materials:
-
This compound dihydrochloride
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound dihydrochloride (1.2 equivalents) in a minimal amount of anhydrous DMF, and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol gradient).
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
-
Possible Cause: Incomplete activation of the carboxylic acid.
-
Solution: Ensure all reagents are anhydrous, as moisture can quench the activating agent. Allow for a sufficient pre-activation time before adding the amine. Consider using a different coupling agent such as EDC/HOBt or T3P.
-
-
Possible Cause: Insufficient liberation of the free amine from the dihydrochloride salt.
-
Solution: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used to neutralize the dihydrochloride salt. The reaction mixture should be basic before proceeding with the coupling.
-
-
Possible Cause: Poor solubility of reactants.[8]
-
Solution: If reactants are not fully dissolved, consider using a co-solvent like DMSO or gentle heating (40-50 °C).[8] Sonication can also aid in dissolution.
-
-
Possible Cause: Steric hindrance from the bicyclic structure of this compound.
-
Solution: Prolong the reaction time or increase the reaction temperature. Using a less sterically hindered coupling agent might also be beneficial.
-
Issue 2: Difficulty in Product Purification
-
Possible Cause: Presence of unreacted starting materials.
-
Solution: Optimize the reaction stoichiometry. Using a slight excess of the amine can help drive the reaction to completion if the carboxylic acid is the limiting reagent. Monitor the reaction closely to ensure it has gone to completion.
-
-
Possible Cause: Formation of byproducts from the coupling agent.
-
Solution: For couplings using DCC, the dicyclohexylurea (DCU) byproduct can be challenging to remove. Filtration of the crude reaction mixture after dilution with a solvent in which DCU is poorly soluble (e.g., acetonitrile) can be effective.
-
-
Possible Cause: The product is highly polar and water-soluble.
-
Solution: During aqueous workup, significant product loss can occur. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. For highly polar products, reverse-phase column chromatography may be a more suitable purification method.
-
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
Derivatives of this compound are potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel. Antagonism of this receptor is the basis for their antiemetic effects. The following diagram illustrates the downstream signaling cascade that is inhibited by these antagonists.
Caption: 5-HT3 receptor antagonism by this compound derivatives blocks serotonin-induced calcium influx and subsequent signaling, preventing emesis.
Experimental Workflow: Synthesis of a this compound Derivative
The following diagram outlines a typical experimental workflow for the synthesis and purification of an amide derivative of this compound.
Caption: A standard workflow for the synthesis of this compound amides, from reaction setup to final product characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. This compound 98 6530-09-2 [sigmaaldrich.com]
- 6. This compound dihydrochloride CAS#: 6530-09-2 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing 3-Aminoquinuclidine Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-Aminoquinuclidine salts.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound like this compound dihydrochloride is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For this compound salts, this means that the powder can take up water vapor from the air, which can lead to a variety of issues.
Q2: What are the potential consequences of moisture absorption by this compound salts?
A2: Moisture absorption can significantly impact the physicochemical properties of this compound salts, leading to:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water), which can affect powder flowability and handling.[3][4]
-
Chemical Instability: The presence of water can promote chemical degradation, such as hydrolysis, especially for amine salts.[5][6][7]
-
Inaccurate Weighing: The measured weight of the compound may be artificially high due to the presence of absorbed water, leading to errors in solution concentration.
-
Alterations in Crystal Structure: Moisture can induce changes in the polymorphic form of the salt, potentially affecting its solubility and bioavailability.
Q3: How can I determine the hygroscopicity of my specific this compound salt?
A3: The most common and accurate method for determining hygroscopicity is Dynamic Vapor Sorption (DVS) .[8][9][10][11] DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[12][13] The resulting data is plotted as a sorption isotherm, which shows the equilibrium moisture content at each RH level.[8][11][14]
Troubleshooting Guides
Issue 1: Inaccurate or fluctuating weight readings during dispensing.
-
Question: I'm trying to weigh this compound dihydrochloride, but the reading on the analytical balance keeps increasing. What's happening and how can I get an accurate measurement?
-
Answer: This is a classic sign of a hygroscopic compound absorbing moisture from the air.[15] To obtain an accurate weight, you need to minimize the sample's exposure to ambient humidity.
-
Quick Weighing: Work as quickly as possible. Have all your equipment ready before opening the compound's container.
-
Controlled Environment: If possible, perform the weighing in a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).
-
Weighing by Difference: Tare a sealed container (like a vial with a cap). Add the powder to the container inside a low-humidity environment if possible, and seal it. Weigh the sealed container. Dispense the powder from this container into your vessel for solution preparation and then re-weigh the sealed container. The difference in weight is the accurate mass of the dispensed powder.[15]
-
Small-Mouth Containers: Use containers with small openings to reduce the surface area of the compound exposed to the air.[15]
-
Issue 2: The this compound salt powder has formed clumps or cakes.
-
Question: My bottle of this compound salt has become clumpy and is difficult to handle. Can I still use it?
-
Answer: Caking and clumping are caused by moisture absorption, which can lead to the formation of liquid and solid bridges between particles.[4][16][17] While the compound may still be usable, the presence of clumps indicates significant moisture uptake, which could have compromised its purity and will certainly affect accurate weighing.
-
Prevention: The best approach is prevention. Always store hygroscopic compounds in tightly sealed containers, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[18]
-
Mitigation: If caking has occurred, you may be able to break up the clumps with a clean, dry spatula. However, this does not remove the absorbed water. For critical experiments, it is advisable to use a fresh, unopened container of the compound.
-
Consider Drying: In some cases, it may be possible to dry the compound under vacuum at an elevated temperature, but this should be done with caution as it could potentially degrade the compound or alter its crystalline form. This approach should be validated for your specific material.
-
Issue 3: Inconsistent experimental results.
-
Question: I'm seeing variability in my experimental outcomes when using solutions of a this compound salt. Could its hygroscopic nature be the cause?
-
Answer: Yes, inconsistency in results is a common consequence of using a hygroscopic compound without proper handling.[19] The primary reason is the uncertainty in the actual concentration of your solutions. If the powder has absorbed water, the actual amount of the active compound you've weighed out is less than the reading on the balance.
-
Solution Preparation: When preparing a stock solution, it is best to prepare the entire bottle at once to create a stock of known concentration (by weight of the entire bottle contents).[20] This avoids repeated opening and closing of the container. Aliquot the stock solution for individual experiments.
-
Water Content Analysis: For highly sensitive applications, you can determine the water content of the powder using Karl Fischer titration.[21] This value can then be used to correct the mass of the powder needed to prepare a solution of a precise concentration.
-
Molarity Calculation with Hydrated Compound: If the water content is known, you can adjust your molarity calculations. The molecular weight used should be that of the anhydrous compound, and the mass should be the corrected mass after accounting for the water content.[22][23][24]
-
Data Presentation
Hygroscopicity Classification
The hygroscopicity of pharmaceutical ingredients can be classified according to the European Pharmacopoeia based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[1][2][25]
| Hygroscopicity Class | Weight Gain (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Moderately hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Illustrative Dynamic Vapor Sorption (DVS) Data for a this compound Salt
The following table presents illustrative DVS data for a hypothetical this compound salt, demonstrating its moisture sorption and desorption behavior at 25°C. This data indicates that the compound is moderately hygroscopic .
| Target Relative Humidity (%) | Sorption (% Weight Change) | Desorption (% Weight Change) |
| 0 | 0.00 | 0.85 |
| 10 | 0.25 | 0.95 |
| 20 | 0.55 | 1.10 |
| 30 | 0.90 | 1.35 |
| 40 | 1.50 | 1.80 |
| 50 | 2.20 | 2.50 |
| 60 | 3.10 | 3.40 |
| 70 | 4.50 | 4.80 |
| 80 | 6.20 | 6.20 |
| 90 | 8.50 | 8.50 |
Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
This protocol outlines the general steps for characterizing the hygroscopicity of a this compound salt.
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound salt powder into the DVS sample pan.
-
Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This stable mass is considered the dry reference mass.
-
Sorption Phase: Program the instrument to increase the relative humidity in steps of 10% from 0% to 90% RH. At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., dm/dt ≤ 0.002%/min over a 10-minute window).
-
Desorption Phase: After reaching equilibrium at 90% RH, decrease the relative humidity in 10% steps back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target relative humidity to generate the sorption-desorption isotherm.[8][14] The shape of the isotherm and the total moisture uptake can be used to classify the hygroscopicity and identify any physical changes, such as deliquescence or hydrate formation.[11][26]
Protocol 2: Preparation of a Stock Solution
This protocol provides a method for accurately preparing a stock solution of a hygroscopic this compound salt.
-
Pre-weighing: Tare a clean, dry volumetric flask of the desired volume with its stopper.
-
Controlled Weighing: In a low-humidity environment (e.g., a glove box), quickly transfer the desired amount of the this compound salt to the tared volumetric flask and immediately replace the stopper.
-
Accurate Mass Determination: Remove the sealed flask from the controlled environment and weigh it on an analytical balance. The difference between this weight and the initial tare weight is the precise mass of the compound.
-
Dissolution: Add a portion of the desired solvent (e.g., deionized water or an appropriate buffer) to the flask, ensuring it is about half to two-thirds full. Swirl gently to dissolve the solid completely.[27][28][29]
-
Dilution to Volume: Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, transfer the solution to a tightly sealed container. For long-term storage, consider aliquoting and freezing to prevent degradation.
Visualizations
Caption: Workflow for handling hygroscopic this compound salts.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. aqualab.com [aqualab.com]
- 4. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aqualab.com [aqualab.com]
- 9. ardena.com [ardena.com]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. youtube.com [youtube.com]
- 15. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Prevent Caking of Bulk Solids | AIChE [aiche.org]
- 17. Powder Caking Prevention: Causes, Tests, and Fixes - PowderTechnology info [powdertechnology.info]
- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 19. cscscientific.com [cscscientific.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. reddit.com [reddit.com]
- 23. Making solutions from hydrated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 27. youtube.com [youtube.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. phytotechlab.com [phytotechlab.com]
Technical Support Center: Scaling Up the Synthesis of 3-Aminoquinuclidine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 3-aminoquinuclidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the reductive amination of 3-quinuclidinone. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the desired amine.[1][2] For chiral synthesis, a chiral amine like (R)- or (S)-1-phenethylamine is used to form a diastereomeric imine, which is then reduced, followed by separation of the diastereomers.[3][4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up include:
-
Handling of 3-quinuclidinone free base: It can be laborious and hazardous to extract on a large scale.[5] Using the more stable 3-quinuclidinone hydrochloride is a common alternative.[5]
-
Formation of polymeric material: During the azeotropic removal of water in imine formation, polymeric byproducts can form, complicating the process.[5]
-
Purification of the intermediate imine: The imine may require distillation, which can be inefficient at a large scale.[5]
-
Boron complex workup: Troublesome boron complexes can form during the quenching step when using borohydride reducing agents, which can complicate product isolation.[5]
-
Inefficient product isolation: The final isolation of this compound, often as a dihydrochloride salt, can be inefficient.[5]
Q3: Which reducing agents are suitable for the reductive amination step?
A3: Several reducing agents can be used. Sodium borohydride (NaBH₄) is commonly employed for the reduction of the imine intermediate.[3][4] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of carbonyl groups.[6]
Q4: How can I obtain enantiomerically pure (R)- or (S)-3-aminoquinuclidine?
A4: There are two primary strategies for obtaining enantiomerically pure this compound:
-
Chiral Resolution: This involves resolving racemic this compound dihydrochloride using a chiral acid. This method can achieve high optical purity (over 98%).
-
Asymmetric Synthesis: This approach uses a chiral auxiliary, such as (R)- or (S)-1-phenethylamine, to react with 3-quinuclidinone to form diastereomeric imines.[3][4] These are then reduced and the resulting diastereomeric amines are separated.
Troubleshooting Guides
Issue 1: Low Yield in the Imine Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Inefficient water removal | Use molecular sieves as a dehydrating agent to drive the equilibrium towards imine formation.[5][7] |
| Low reaction temperature | Ensure the reaction is carried out at an appropriate temperature to facilitate imine formation. | |
| Formation of byproducts | Polymerization of 3-quinuclidinone | Consider a one-pot procedure where the imine is formed and reduced in situ to minimize side reactions.[5][7] |
| Use of 3-quinuclidinone free base | Start with 3-quinuclidinone hydrochloride and a base like lithium oxide to generate the free base in situ, which can be more convenient and reduce handling issues.[5] |
Issue 2: Difficulties in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent boron complexes after reduction | Incomplete hydrolysis of the boron complex | During the acidic quench, warm the mixture to reflux to ensure the complete breakdown of the boron complex.[5] |
| Low diastereomeric purity | Inefficient separation of diastereomers | Recrystallization of the product is often necessary to achieve high diastereomeric purity (99.7-100.0% by HPLC).[5] |
| Inefficient isolation of the final product | Poor precipitation or crystallization | Optimize the solvent system and cooling conditions for the crystallization of the dihydrochloride salt. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride
This protocol is an improved procedure that avoids the isolation of the 3-quinuclidinone free base and the intermediate imine.[5][7]
-
Imine Formation:
-
To a suspension of 3-quinuclidinone hydrochloride in a suitable solvent (e.g., ethanol), add lithium oxide (Li₂O) to neutralize the hydrochloride.
-
Add (S)-1-phenethylamine and molecular sieves.
-
Stir the mixture at room temperature to form the imine in situ.
-
-
Reduction:
-
Filter off the molecular sieves.
-
Cool the filtrate and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to proceed until completion (monitor by TLC or HPLC).
-
-
Workup and Isolation:
-
Quench the reaction with an acidic solution and warm to reflux to break up any boron complexes.[5]
-
Adjust the pH to basic and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., methanol) and bubble hydrogen chloride gas to precipitate the dihydrochloride salt.
-
Filter and dry the product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and methanol to achieve high diastereomeric purity.[5]
-
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Langlois Method | Improved One-Pot Method |
| Starting Material | 3-Quinuclidinone Free Base | 3-Quinuclidinone Hydrochloride |
| Base | - | Lithium Oxide |
| Dehydrating Agent | Azeotropic removal of water | Molecular Sieves |
| Intermediate Isolation | Imine may require distillation | In situ formation and reduction |
| Workup Complexity | Potential for polymeric material and boron complexes | Reflux during quench to break boron complexes |
| Overall Yield | Not specified | 59-65% (after recrystallization)[5] |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating the Binding Affinity of 3-Aminoquinuclidine to Target Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 3-Aminoquinuclidine and its derivatives to key target receptors, primarily focusing on muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and serotonin 5-HT3 receptors. Due to the limited availability of public domain binding affinity data for the parent compound this compound, this guide utilizes data from its structurally related derivatives to provide a comprehensive overview for researchers in drug discovery and development.
Executive Summary
Comparative Binding Affinity Data
The following tables summarize the binding affinities of various ligands to muscarinic, nicotinic, and serotonin receptors. These values are essential for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity of Ligands at Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 | 2.0 | [1] |
| M2 | 13 | [1] | |
| M3 | 2.6 | [1] | |
| M4 | 2.2 | [1] | |
| M5 | 1.8 | [1] | |
| Acetylcholine | High-affinity muscarinic sites | ~30 (Kd) | [2] |
| Atropine | Muscarinic Receptors (rat brain) | ~1 (Kd) | [3] |
Table 2: Binding Affinity of Ligands at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Varenicline | α4β2 | 0.4 | [4] |
| α7 | 125 | [4] | |
| α6β2* | 0.12 | [5] | |
| Nicotine | α4β2 | 6.1 | [4] |
| Cytisine | α4β2 | 0.17 | |
| Muscle α1-containing | 430 | [4] |
Table 3: Binding Affinity of Ligands at Serotonin 5-HT3 Receptors
| Compound | Binding Affinity (pKi / Ki) | Reference |
| Granisetron | 9.15 (pKi) | [6] |
| Ondansetron | 8.70 (pKi) | [6] |
| Varenicline | 350 nM (Ki) | [7] |
| Palonosetron | 0.22 nM (Ki) | [8] |
| Ramosetron | 0.091 nM (Ki) | [9] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of the target receptors is crucial for interpreting binding affinity data and predicting the functional consequences of ligand binding. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for determining binding affinity.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
The determination of binding affinity is typically achieved through radioligand binding assays. Below are generalized protocols for competitive binding assays for muscarinic and 5-HT3 receptors.
Protocol 1: Muscarinic Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound derivative or other test ligand.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of atropine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: 5-HT3 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand: [³H]-Granisetron or [³H]-GR65630.
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Test compound: this compound derivative or other test ligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane and Filter Preparation: Prepare cell membranes as described in the muscarinic receptor assay protocol. Pre-soak the glass fiber filters in 0.5% PEI for at least 2 hours to reduce non-specific binding.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of the non-specific antagonist, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents through the pre-treated glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Follow the same data analysis steps as described in the muscarinic receptor assay protocol to determine the Ki value.
Conclusion
While direct binding affinity data for this compound remains elusive in publicly accessible literature, the analysis of its derivatives strongly suggests that the quinuclidine scaffold is a potent pharmacophore for interacting with both muscarinic and 5-HT3 receptors. The provided comparative data for established ligands and detailed experimental protocols offer a solid foundation for researchers to conduct their own validation studies and to further explore the therapeutic potential of this compound-based compounds. Future research should focus on determining the precise binding profile of the parent this compound to provide a more complete understanding of its structure-activity relationship.
References
- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Enantioselectivity in Action: A Comparative Analysis of (R)- and (S)-3-Aminoquinuclidine Bioactivity
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. This guide provides a comparative analysis of the bioactivity of (R)- and (S)-3-Aminoquinuclidine enantiomers, chiral building blocks crucial in the synthesis of ligands targeting various neurotransmitter receptors. While direct comparative data for the parent compounds is sparse in publicly available literature, this analysis leverages data from closely related quinuclidine derivatives to illustrate the profound impact of stereochemistry on receptor interaction and selectivity.
The quinuclidine scaffold is a key pharmacophore in the design of ligands for nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin 5-HT3 receptors. The three-dimensional arrangement of the amino group at the C3 position creates two distinct enantiomers, (R)-3-Aminoquinuclidine and (S)-3-Aminoquinuclidine, which can exhibit significantly different biological activities. This enantioselectivity is a critical consideration in drug design and development, as the desired therapeutic effect may be associated with one enantiomer, while the other may be inactive or contribute to off-target effects.
Comparative Bioactivity at Nicotinic Acetylcholine Receptors
A study on a series of quinuclidine anti-1,2,3-triazole derivatives highlights the critical role of the stereochemistry at the C3 position of the quinuclidine core in determining selectivity for nAChR subtypes.[1] The (R)-enantiomers demonstrated a preference for the α7 nAChR subtype, while the (S)-enantiomers showed higher selectivity for the α3β4 subtype.[1] This demonstrates that the spatial orientation of the substituent on the quinuclidine ring dictates the interaction with the receptor binding pocket.
Quantitative Comparison of Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of (R)- and (S)-enantiomers of representative quinuclidine triazole derivatives for different nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Enantiomer | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |
| Derivative 1 | (R) | 22.5 | 5059 | 75 |
| (S) | 650 | 414 | 2.25 | |
| Derivative 2 | (R) | 117 | 10436 | 133 |
| (S) | >1000 | 1980 | 19.5 |
Data extracted from a study on quinuclidine anti-1,2,3-triazole derivatives and is intended to be illustrative of the principle of enantioselectivity of the 3-aminoquinuclidine scaffold.[1]
Signaling Pathways
The differential binding of (R)- and (S)-3-Aminoquinuclidine derivatives to specific receptor subtypes translates to distinct downstream signaling events.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This initial event can trigger a cascade of intracellular signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
5-HT3 Receptor Signaling
Similar to nAChRs, 5-HT3 receptors are ligand-gated ion channels. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (Na+, K+, and Ca2+), leading to rapid depolarization of the neuron. This can trigger various downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like (R)- and (S)-3-Aminoquinuclidine derivatives involves standardized in vitro assays.
Radioligand Binding Assay (for nAChRs)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compounds for nAChR subtypes.
Materials:
-
Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., human α7, α4β2, or α3β4).
-
Radioligand (e.g., [³H]methyllycaconitine for α7, [³H]epibatidine for α4β2 and α3β4).
-
Test compounds ((R)- and (S)-enantiomers of this compound derivatives).
-
Assay buffer (e.g., phosphate-buffered saline).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to characterize the functional properties of ligand-gated ion channels, such as nAChRs and 5-HT3 receptors, expressed in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy of the test compounds as agonists or antagonists.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the receptor subunits of interest.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the desired receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses elicited by the compound application. For agonists, a dose-response curve is generated by plotting the peak current amplitude against the compound concentration. For antagonists, the oocyte is pre-incubated with the antagonist before co-application with a known agonist, and the inhibition of the agonist-induced current is measured.
-
Data Analysis: Fit the dose-response curves to a sigmoidal function to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (efficacy).
Conclusion
The stereochemistry of the 3-amino group on the quinuclidine scaffold is a critical determinant of its biological activity, profoundly influencing both binding affinity and selectivity for different neurotransmitter receptor subtypes. As demonstrated by the analysis of quinuclidine triazole derivatives, the (R)- and (S)-enantiomers can exhibit distinct and even opposing selectivity profiles for nAChR subtypes. This enantioselectivity underscores the importance of chiral synthesis and separation in the development of targeted therapeutics. Researchers and drug development professionals must consider the stereochemical properties of this compound and its derivatives to optimize potency, selectivity, and ultimately, the therapeutic index of new drug candidates. Further comparative studies on the parent (R)- and (S)-3-aminoquinuclidine are warranted to fully elucidate their respective pharmacological profiles.
References
A Comparative Guide to Cholinergic Antagonists: 3-Quinuclidinyl Benzilate (QNB) vs. Scopolamine for Inducing Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
The induction of transient cognitive deficits in animal models is a cornerstone of preclinical research for neurodegenerative and psychiatric disorders. Among the pharmacological tools used, centrally-acting muscarinic acetylcholine receptor antagonists are paramount for modeling the cognitive symptoms associated with cholinergic dysfunction, a key feature of Alzheimer's disease. This guide provides a detailed comparison of two potent, non-selective muscarinic antagonists: 3-Quinuclidinyl benzilate (QNB) and scopolamine, offering supporting experimental data to inform the selection of the most appropriate agent for specific research needs.
Mechanism of Action: Blocking the Cholinergic Cascade
Both 3-Quinuclidinyl benzilate (also known as BZ or Agent Buzz) and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1] They bind to all five subtypes of muscarinic receptors (M1-M5) in the central and peripheral nervous systems, preventing the neurotransmitter acetylcholine (ACh) from binding and initiating its signaling cascade. This blockade disrupts normal cholinergic neurotransmission, which is critical for a host of cognitive functions, including learning, memory, and attention.[2][3]
The binding of acetylcholine to muscarinic receptors, particularly the M1 subtype prevalent in the cortex and hippocampus, activates G-proteins, leading to downstream signaling that modulates neuronal excitability and synaptic plasticity—cellular mechanisms that underlie learning and memory. By competitively inhibiting this process, both QNB and scopolamine effectively induce a state of cholinergic hypofunction, leading to measurable cognitive impairments.[2]
Figure 1. Mechanism of Muscarinic Antagonism.
Comparative Efficacy in Inducing Cognitive Deficits
Both QNB and scopolamine are effective in producing robust and reproducible cognitive deficits across a range of behavioral paradigms. However, available data suggests differences in their potency and duration of action.
Potency: QNB is generally considered to be more potent than scopolamine. Lower doses of QNB are required to induce a comparable level of cognitive impairment. For instance, in spatial memory tasks, effective doses for QNB in rats are often in the 1-2 mg/kg range, while scopolamine typically requires doses from 0.3 to 3.0 mg/kg to produce strong amnesia in mice.[1][4]
Duration of Action: The cognitive impairments induced by QNB are notably longer-lasting than those produced by scopolamine. Behavioral effects from a single dose of QNB in rats can be significant for at least 24 hours, with some residual effects observed even days later. Scopolamine-induced deficits are generally more transient, with cognitive function often returning to baseline within a few hours of administration. This longer duration of action for QNB may be advantageous for studies requiring prolonged periods of cognitive impairment but could be a confounding factor in experimental designs with repeated testing.
Quantitative Comparison from Behavioral Studies
The following tables summarize representative data from studies using the Morris Water Maze (MWM) and Passive Avoidance (PA) tasks.
Disclaimer: The data presented below are compiled from different studies and are intended for illustrative comparison. Direct comparisons of potency should be made with caution due to variations in experimental protocols, including animal species/strain, apparatus dimensions, and specific training parameters.
Table 1: Morris Water Maze (Spatial Learning and Memory)
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| QNB | Rat | 2.0 | Significant impairment in spatial navigation; prolonged path and escape latency. | [1][5] |
| Scopolamine | Rat | 1.0 | Worsened performance in place navigation. | [6] |
| Scopolamine | Mouse | 1.0 | Increased mean escape latency and decreased time in the target quadrant. | [7] |
Table 2: Passive Avoidance Task (Fear-Motivated Learning and Memory)
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| QNB | Rat | 2.0 | Significantly impaired fear learning and memory consolidation. | [1] |
| Scopolamine | Mouse | 0.3 - 3.0 | Strong, dose-dependent amnesia when administered pre-training. | [4] |
| Scopolamine | Mouse | 1.0 | Significantly decreased step-through latency, indicating memory impairment. | [7] |
Experimental Protocols: A Methodological Overview
Standardized protocols are crucial for the reliable induction and assessment of cognitive impairment. Below are detailed methodologies for two commonly employed behavioral tasks.
Figure 2. General Experimental Workflow.
Morris Water Maze (MWM) Protocol
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[8]
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) is filled with water made opaque with non-toxic paint or powdered milk.[9] A small escape platform is submerged just below the water's surface in a fixed location within one of the four designated quadrants. Various distal visual cues are placed around the room to be used for navigation.
-
Acquisition Training:
-
Animals are administered either the vehicle, QNB, or scopolamine (typically 30 minutes before the first trial).
-
Each rat or mouse is gently placed into the water at one of four quasi-random start positions, facing the pool wall.
-
The animal is allowed to swim for a set period (e.g., 60-90 seconds) to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded via an overhead video tracking system.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage for an inter-trial interval.
-
This process is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 4-5 days).
-
-
Probe Trial (Memory Retention):
-
Typically conducted 24 hours after the final acquisition trial.
-
The escape platform is removed from the pool.
-
The animal is placed in the pool from a novel start position and allowed to swim freely for 60 seconds.
-
The primary measures of memory retention are the time spent and the distance swam in the target quadrant (where the platform was previously located) compared to the other quadrants.
-
Passive Avoidance (PA) Protocol
The PA task assesses fear-motivated learning and memory, which is dependent on the amygdala and hippocampus.[7]
-
Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[10][11]
-
Training (Acquisition):
-
The animal is placed in the lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Rodents have an innate preference for dark spaces and will typically enter the dark compartment. The time it takes to cross over (step-through latency) is recorded.
-
Once the animal has fully entered the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered through the grid floor.[12]
-
The animal is then removed and returned to its home cage.
-
Drug administration (QNB or scopolamine) is typically performed pre-training (e.g., 30 minutes prior) to assess effects on memory acquisition, or immediately post-training to assess effects on memory consolidation.[4]
-
-
Testing (Retention):
-
Usually performed 24 hours after the training trial.
-
The animal is placed back into the lit compartment, and the door to the dark compartment is opened. No shock is delivered during the test phase.
-
The step-through latency (the time it takes for the animal to re-enter the dark compartment) is recorded, up to a maximum cutoff time (e.g., 300-600 seconds).
-
A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.
-
Summary and Recommendations
Both 3-Quinuclidinyl benzilate and scopolamine are highly effective non-selective muscarinic antagonists for inducing cognitive impairment in animal models. The choice between them should be guided by the specific aims of the research.
| Feature | 3-Quinuclidinyl Benzilate (QNB) | Scopolamine |
| Mechanism | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist |
| Potency | Higher (effective at lower doses) | Lower (requires higher doses for similar effects) |
| Duration of Action | Long-lasting (24+ hours) | Shorter-acting (effects diminish within hours) |
| Primary Use Case | Studies requiring sustained, severe cognitive disruption. | Studies requiring transient, reversible cognitive deficits; widely used and well-characterized. |
| Considerations | Longer duration may interfere with repeated testing paradigms. | Shorter duration may not be suitable for all experimental designs. |
Recommendations:
-
For studies requiring a well-characterized, transient cognitive deficit to screen the acute effects of nootropic or pro-cognitive compounds, scopolamine is the established "gold standard" with a vast body of literature for comparison.[13]
-
For studies aiming to model a more severe and sustained cholinergic deficit , or for experimental designs that require a longer window of cognitive impairment after a single administration, QNB presents a potent and effective alternative.[14]
Ultimately, the selection of either agent requires careful consideration of the desired intensity and duration of cognitive impairment, the specific behavioral paradigms to be employed, and the overall experimental timeline. Pilot studies are recommended to determine the optimal dose and administration schedule for the specific animal strain and behavioral assays used in your laboratory.
References
- 1. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of selective muscarinic receptor agonists and antagonists on active-avoidance learning acquisition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptors act in synergy to facilitate learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of long-term scopolamine treatment on cognitive deficits and calcium binding proteins immunoreactivities in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmsl.cz [mmsl.cz]
In Vitro Efficacy of 3-Aminoquinuclidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoquinuclidine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Its rigid bicyclic structure provides a defined orientation for substituents, making it an attractive framework for the design of targeted therapeutic agents. This guide provides an objective in vitro comparison of the efficacy of various this compound derivatives across several key therapeutic areas, including antibacterial, anticancer, and receptor modulation activities. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these promising compounds.
Antibacterial Activity
Quaternary ammonium compounds (QACs) derived from this compound have demonstrated significant potential as antibacterial agents. These derivatives typically feature a quaternized nitrogen within the quinuclidine ring, which is crucial for their biological activity.
Comparative Efficacy of Antibacterial this compound Derivatives
The in vitro antibacterial efficacy of this compound-based QACs is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of these derivatives against various Gram-positive and Gram-negative bacterial strains.
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | |
| MIC (µM) | MIC (µM) | |
| QApCl | - | 4[1] |
| QApBr | - | 8[1] |
| QABn | Higher MICs compared to derivatives with halogen or methyl group substitutions[1] | Higher MICs compared to derivatives with halogen or methyl group substitutions[1] |
Note: Lower MIC values indicate higher antibacterial potency. The data indicates that substitutions on the benzyl ring of the quaternary ammonium compound significantly influence antibacterial activity.
Mechanism of Action
The primary mechanism of antibacterial action for these this compound-based QACs involves the disruption of the bacterial cell membrane. This membranolytic activity is often accompanied by the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, bacterial cell death.
References
Comparative Analysis of 3-Aminoquinuclidine in Cholinergic Signaling and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results
This guide provides an objective comparison of 3-Aminoquinuclidine's performance against established alternatives in key experimental settings relevant to neuroscience and antimicrobial research. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for critical assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and underlying biological processes.
Cholinergic Receptor Modulation: A Comparative Overview
This compound is a rigid bicyclic amine that serves as a core scaffold in the design of various neurologically active compounds. Its structural similarity to acetylcholine allows it to interact with cholinergic receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. This section compares the binding affinity and functional potency of this compound with endogenous and synthetic cholinergic ligands at two major nAChR subtypes: α4β2 and α7.
Comparative Binding Affinity and Functional Potency at Nicotinic Acetylcholine Receptors
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and its comparators at α4β2 and α7 nAChRs. Varenicline, a well-characterized partial agonist at the α4β2 subtype and a full agonist at the α7 subtype, serves as a key benchmark.[1] Acetylcholine and nicotine are included as the endogenous agonist and a widely studied exogenous agonist, respectively.
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (μM) | Efficacy (% of Acetylcholine) |
| This compound | α4β2 | Data Not Available | Data Not Available | Data Not Available |
| α7 | Data Not Available | Data Not Available | Data Not Available | |
| Varenicline | α4β2 | 0.06 - 0.4 | 2.3 ± 0.3 | 13.4 ± 0.4 (Partial Agonist)[1] |
| α7 | 322 - 125 | 18 ± 6 | 93 ± 7 (Full Agonist)[1] | |
| Acetylcholine | α4β2 | Data Not Available | 1.6 (high affinity), 62 (low affinity)[2] | 100 (Full Agonist) |
| α7 | Data Not Available | Data Not Available | 100 (Full Agonist) | |
| Nicotine | α4β2 | 6.1 | Data Not Available | Full Agonist |
| α7 | >2100 | Data Not Available | Full Agonist |
Note: Data for this compound's direct binding affinity and functional potency at these specific nAChR subtypes was not available in the reviewed literature. The presented data for other compounds are sourced from multiple studies and are intended for comparative purposes. Direct comparison is ideally performed within the same study under identical experimental conditions.
Signaling Pathway of Nicotinic Acetylcholine Receptor Activation
Activation of nAChRs by agonists like acetylcholine, nicotine, or synthetic ligands leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This cation influx depolarizes the cell membrane, leading to the generation of an excitatory postsynaptic potential (EPSP) and subsequent downstream signaling events.
Antimicrobial Efficacy: A Head-to-Head Comparison
While this compound itself is primarily a building block, its derivatives have shown promise as antimicrobial agents. To provide a baseline for comparison, this section evaluates the antimicrobial activity of the parent compound, this compound, against the widely used fluoroquinolone antibiotic, Ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Against Common Pathogens
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and Ciprofloxacin against Escherichia coli and Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.013 - 0.08[3] | 0.6[3] |
Note: Specific MIC values for the parent compound this compound against these bacterial strains were not found in the reviewed literature. The provided data for Ciprofloxacin is from a single study for consistency.
Experimental Protocols
Receptor Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for nAChRs.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).
-
Radioligand (e.g., [³H]-Epibatidine).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold binding buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Analysis
This protocol describes the whole-cell patch-clamp technique to measure the functional response of nAChRs to agonist application.
Objective: To determine the EC50 and efficacy of a test compound by measuring the ion currents elicited upon receptor activation.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP).
-
Test compound (e.g., this compound).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Cell Preparation: Plate cells expressing the nAChR subtype on coverslips suitable for microscopy.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the internal solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell to form a high-resistance "gigaseal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Drug Application: Apply the test compound at various concentrations to the cell using a perfusion system.
-
Current Recording: Record the inward currents generated by the opening of the nAChR channels.
-
Data Analysis: Plot the current amplitude as a function of the test compound concentration to generate a dose-response curve and determine the EC50 and maximal response.
Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compound (e.g., this compound).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the bacteria to be tested.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized amount of the bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no test compound) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterium.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density of each well. The MIC is the lowest concentration of the test compound in a well with no visible growth.
References
- 1. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic exposure to nicotine upregulates the human (alpha)4((beta)2 nicotinic acetylcholine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 3-Aminoquinuclidine Derivatives and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of a 3-Aminoquinuclidine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), with other established neuroprotective compounds: Edaravone, Memantine, Citicoline, and Cerebrolysin. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
Neurodegenerative diseases and acute brain injuries represent a significant global health burden, driving the search for effective neuroprotective therapies. This guide delves into the mechanisms of action and experimental evidence supporting the neuroprotective claims of five distinct compounds. EQ-04, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, shows promise in the context of Alzheimer's disease by mitigating amyloid-beta toxicity. In contrast, Edaravone acts as a potent free radical scavenger, Memantine as an NMDA receptor antagonist, Citicoline as a precursor for phospholipid synthesis, and Cerebrolysin as a mixture of neurotrophic peptides. By presenting their performance in various experimental models in a structured format, this guide aims to facilitate an objective comparison for future research and development.
Compound Overviews and Mechanisms of Action
3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04)
EQ-04 is a derivative of this compound that demonstrates neuroprotective potential, particularly in models of Alzheimer's disease. Its primary mechanism of action is as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). By binding to an allosteric site on the α7 nAChR, EQ-04 enhances the receptor's response to its endogenous ligand, acetylcholine. This potentiation of cholinergic signaling is crucial for cognitive functions and is often impaired in Alzheimer's disease. Furthermore, the interaction of amyloid-beta (Aβ) peptides with α7 nAChRs is implicated in Aβ-induced neurotoxicity. EQ-04 has been shown to counteract this neurotoxicity and inhibit Aβ aggregation.[1][2][3][4]
Edaravone
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to quench hydroxyl radicals and inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.[5] In the context of cerebral ischemia, Edaravone has been shown to reduce neuronal damage, inhibit endothelial injury, and ameliorate brain edema.[6]
Memantine
Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. By blocking the NMDA receptor, Memantine protects neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter that can lead to neuronal damage and death in various neurological conditions.[7][8]
Citicoline
Citicoline (CDP-choline) is an endogenous compound that serves as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective mechanism is multifaceted, involving the stabilization of cell membranes, reduction of free fatty acid release, and enhancement of acetylcholine synthesis.[9][10] It has been studied in the context of stroke, traumatic brain injury, and cognitive decline.
Cerebrolysin
Cerebrolysin is a mixture of low-molecular-weight peptides and free amino acids derived from purified porcine brain proteins. It mimics the action of endogenous neurotrophic factors, promoting neuroprotection, neurogenesis, and synaptic plasticity.[11][12] Its multimodal mechanism of action makes it a candidate for treating a range of neurological disorders, including stroke, dementia, and traumatic brain injury.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the neuroprotective efficacy of the compared compounds.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Model | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| EQ-04 | PC-12 cells | Amyloid-beta (Aβ) | 1 nM | Cell Viability | 37% increase in cell viability | [1] |
| Edaravone | HT22 neuronal cells | Oxidative Stress (H2O2) | 10-100 µM | Cell Death | Significant dose-dependent reduction in cell death | [13] |
| Edaravone | Primary rat astrocytes | Oxidative Stress (H2O2) | 10-100 µM | Cell Death | Significant dose-dependent reduction in cell death | [13] |
| Edaravone | Cultured nerve cells | Peroxynitrite (from SIN-1) | 10 µM, 100 µM | Cell Survival | Increased survival to 51% and 65% respectively, from 35% | [14] |
| Memantine | Cultured neurons | Hypoxia | 1 µM | Neuronal Damage | Protection against hypoxic damage | [8] |
| Memantine | Rat cortical neurons | NMDA-induced excitotoxicity | 2.5-5 µM | NMDA Toxicity | Fully effective in reversing NMDA toxicity | |
| Memantine | Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 1-10 µM | LDH Release | Reduced LDH release by 13-40% | |
| Citicoline | Cultured neurons | Glutamate excitotoxicity | - | Neuroprotection | Demonstrated neuroprotective effects | [9] |
| Cerebrolysin | - | - | - | - | Data not available in a directly comparable format |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Injury Model | Dosage | Outcome Measure | Result | Reference |
| Edaravone | Rat | Spinal Cord Injury | Moderate dose (3 mg/kg bolus + 3 mg/kg/h infusion) | Basso-Beattie-Bresnahan (BBB) score | Significant functional improvements | [15] |
| Edaravone | Animal Models (Systematic Review) | Focal Cerebral Ischemia | Various | Functional Outcome | 30.3% improvement | [5] |
| Edaravone | Animal Models (Systematic Review) | Focal Cerebral Ischemia | Various | Structural Outcome (Infarct Volume) | 25.5% reduction | [5] |
| Memantine | Rat | Transient Forebrain Ischemia | 10 mg/kg | CA1 Neuronal Protection | Significant protection of CA1 neurons | [8] |
| Memantine | Tg2576 mice (AD model) | Alzheimer's Disease Pathology | 5 mg/kg (6 months) | Aβ Plaque Deposition | Significant decrease in Aβ plaque deposition | [16] |
| Memantine | 3xTg-AD mice (AD model) | Alzheimer's Disease Pathology | - | Soluble Aβ1-42 levels | Significant reduction in mild pathology group | [17] |
| Citicoline | Animal Models (Meta-analysis) | Ischemic Stroke | Various | Infarct Volume | 27.8% reduction | [18] |
| Citicoline | Animal Models (Meta-analysis) | Ischemic Stroke | Various | Neurological Deficit | 20.2% improvement | [18] |
| Cerebrolysin | Transgenic mice (AD model) | Alzheimer's Disease Pathology | - | Aβ Burden | 43% reduction in young group, 27% in older group | [11] |
| Cerebrolysin | Rat | Heat Stroke | 2.5 ml/kg | Neuronal Injury | Significant reduction in neuronal injury | [19] |
| Cerebrolysin | Mice | Forebrain Ischemic-Reperfusion | - | Brain Water Content | Reduced from 69.95% to 59.57% | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Neuroprotection Assays
1. Cell Viability Assays (MTT and LDH)
-
Objective: To quantify the extent of cell death or survival in response to a neurotoxic insult and the protective effect of a compound.
-
Methodology:
-
Cell Culture: Plate neuronal or glial cells (e.g., PC-12, SH-SY5Y, primary cortical neurons) in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat cells with the neuroprotective compound at various concentrations for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-beta, glutamate, H₂O₂).
-
MTT Assay (Cell Viability):
-
Add MTT solution to each well and incubate.
-
Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Higher absorbance indicates greater cell viability.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm). Higher absorbance indicates greater cytotoxicity.[21][22][23][24][25]
-
-
2. TUNEL Assay (Apoptosis Detection)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cell cultures or tissue sections.
-
Methodology:
-
Fixation and Permeabilization: Fix the cells or tissue sections and permeabilize them to allow entry of the labeling enzyme.
-
TdT-mediated dUTP Nick End Labeling (TUNEL):
-
Incubate the samples with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT adds the labeled dUTP to the 3'-OH ends of fragmented DNA.
-
-
Visualization: Visualize the labeled cells using fluorescence microscopy. The intensity of the fluorescence is proportional to the extent of DNA fragmentation.
-
In Vivo Neuroprotection Models
1. Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Stroke
-
Objective: To induce a reproducible ischemic stroke in rodents to evaluate the efficacy of neuroprotective agents.
-
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., mouse or rat) and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Insert a coated monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Confirm the occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow reperfusion.
-
Outcome Assessment: Evaluate neurological deficits using a scoring system, and measure infarct volume at a later time point (e.g., 24-72 hours) using histological staining (e.g., TTC staining).[26][27][28][29][30]
-
2. Morris Water Maze Test for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory in rodents.
-
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
Release the animal into the pool from different starting locations.
-
Record the time it takes for the animal to find the hidden platform (escape latency).
-
Conduct multiple trials over several days.
-
-
Probe Trial (Memory Test):
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for neuroprotection studies.
Caption: Simplified signaling pathways of neuroprotective agents.
Caption: General workflow for in vitro neuroprotection studies.
Conclusion
The compounds reviewed in this guide exhibit diverse mechanisms of action, highlighting the multifaceted nature of neuroprotection. The this compound derivative, EQ-04, shows targeted potential for Alzheimer's disease through its modulation of the α7 nAChR. Edaravone's broad-spectrum antioxidant activity makes it a valuable tool in conditions with a significant oxidative stress component, such as stroke. Memantine's role in mitigating excitotoxicity is well-established in the context of Alzheimer's disease. Citicoline and Cerebrolysin offer neurorestorative and neurotrophic benefits through their respective roles in membrane synthesis and mimicking endogenous growth factors.
The quantitative data presented, while not always directly comparable due to variations in experimental design, provides a valuable snapshot of the relative potencies and efficacies of these compounds in preclinical models. For researchers and drug development professionals, this comparative guide serves as a foundational resource for identifying promising candidates for further investigation and for designing future studies with optimized methodologies to facilitate more direct comparisons. The continued exploration of these and novel neuroprotective agents is essential for the development of effective treatments for a wide range of debilitating neurological disorders.
References
- 1. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Neuroprotective Activity of 3â((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimerâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 5. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 8. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotective effects of Cerebrolysin in a transgenic model of Alzheimer's disease are associated with improved behavioral performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Free radical scavenger edaravone produces robust neuroprotection in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of Cerebrolysin in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 24. 2.8. LDH assay [bio-protocol.org]
- 25. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
- 26. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 27. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 29. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 30. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 31. jneurosci.org [jneurosci.org]
- 32. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Morris Water Maze Test [bio-protocol.org]
- 34. researchgate.net [researchgate.net]
Correlating In Vitro Activity with In Vivo Efficacy of 3-Aminoquinuclidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 3-Aminoquinuclidine and its derivatives, focusing on their promising antibacterial and neurological applications. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of the translational potential of this versatile chemical scaffold.
I. Antibacterial Activity of this compound Quaternary Ammonium Compounds (QACs)
Quaternary ammonium compounds (QACs) derived from this compound have emerged as potent antibacterial agents. Their efficacy stems from a primary membranolytic mechanism of action, leading to rapid bacterial cell death. This section compares the in vitro antimicrobial activity and toxicity of various this compound QACs, providing insights into their therapeutic potential.
Data Presentation: In Vitro Antibacterial Activity and Cytotoxicity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several this compound QACs against a panel of Gram-positive and Gram-negative bacteria. Additionally, the 50% cytotoxic concentration (IC50) against human cell lines is presented to allow for an estimation of the therapeutic index. A higher therapeutic index (IC50/MIC) suggests a greater margin of safety.
| Compound | Target Organism | In Vitro MIC (µM) | In Vitro IC50 (HEK293 cells) (µM) | Therapeutic Index (IC50/MIC for S. aureus) | Reference |
| QApCl | Staphylococcus aureus ATCC 25923 | Low single-digit µM range | >100 | High | [1] |
| Escherichia coli ATCC 25922 | - | >100 | - | [1] | |
| QApBr | Staphylococcus aureus ATCC 25923 | Low single-digit µM range | >100 | High | [1] |
| Escherichia coli ATCC 25922 | - | >100 | - | [1] | |
| Series 1 QACs | Staphylococcus aureus ATCC 25923 | - | High tolerance | Favorable | [2] |
| Series 3 QACs | Staphylococcus aureus ATCC 25923 | Higher than IC50 | Lower than MIC | Unfavorable | [2] |
Note: Specific MIC values are often presented in ranges within the source literature. "Low single-digit µM range" indicates high potency.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial efficacy. The broth microdilution method is a widely used technique for determining MIC values.[3]
-
Materials: Sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum adjusted to a specific colony-forming unit (CFU)/mL, and the this compound QACs dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate wells containing CAMHB.
-
Each well is then inoculated with a standardized bacterial suspension.
-
A growth control (no compound) and a sterility control (no bacteria) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. In Vivo Murine Sepsis Model
Animal models of systemic infection are crucial for evaluating the in vivo efficacy of new antibacterial agents. The murine sepsis model is a standard for assessing the ability of a compound to protect against a lethal bacterial challenge.[4][5]
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Infection: Mice are infected via intravenous or intraperitoneal injection with a lethal dose of a pathogenic bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with the this compound QAC, a vehicle control, or a standard-of-care antibiotic.
-
Endpoint: The primary endpoint is typically survival over a set period (e.g., 7 days). Secondary endpoints can include the determination of bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points post-treatment.
Mandatory Visualization: Antibacterial Mechanism of Action
The antibacterial activity of this compound QACs is primarily attributed to their interaction with and disruption of the bacterial cell membrane. This process culminates in cell lysis and death.
Caption: Correlation of in vitro bactericidal activity with in vivo bacterial clearance.
II. Neurological Activity of this compound Derivatives
The rigid bicyclic structure of the quinuclidine core makes it an attractive scaffold for the design of ligands targeting the central nervous system (CNS). Derivatives of this compound have shown promise as modulators of cholinergic neurotransmission, with potential applications in neurodegenerative diseases such as Alzheimer's disease.
Data Presentation: In Vitro Receptor Affinity and In Vivo Cognitive Enhancement
This section presents a comparison of the in vitro receptor binding affinity of a representative 3-quinuclidine derivative with its observed in vivo effects on cognitive function in an animal model of Alzheimer's disease.
| Compound | In Vitro Target | In Vitro Affinity (EC50/Ki) | In Vivo Model | In Vivo Effect | Reference |
| AF102B | M1 Muscarinic Receptor | EC50 = 3.5 µM (guinea pig ileum) | AF64A-treated rats (cholinergic deficit model) | Reversal of cognitive impairments in passive avoidance and Morris water maze tasks. | [6] |
Experimental Protocols
1. In Vitro Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest.
-
Materials: Cell membranes expressing the target receptor (e.g., M1 muscarinic receptor), a radiolabeled ligand (e.g., [3H]-pirenzepine), the test compound (this compound derivative), and a filtration apparatus.
-
Procedure:
-
The cell membranes are incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filter is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
2. In Vivo Morris Water Maze Test
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, which are functions known to be impaired in Alzheimer's disease.[7][8]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Treatment: Animals receive the this compound derivative or a vehicle control prior to or during the training period.
-
Endpoint: A significant reduction in escape latency during training and an increased time spent in the target quadrant during the probe trial in the treated group compared to the control group indicates cognitive improvement.
Mandatory Visualization: Cholinergic Signaling Pathway
This compound derivatives can modulate cholinergic signaling, which is crucial for cognitive function. The diagram below illustrates a simplified view of the muscarinic acetylcholine receptor signaling pathway, a key target for these compounds.
Caption: Modulation of muscarinic receptor signaling by this compound derivatives.
III. Correlation and Conclusion
The presented data highlights a promising correlation between the in vitro and in vivo activities of this compound derivatives. For the antibacterial QACs, potent in vitro bactericidal activity, as indicated by low MIC values, is a prerequisite for potential in vivo efficacy. However, a favorable therapeutic index, derived from a comparison of MIC and in vitro cytotoxicity (IC50), is crucial for predicting a safe and effective in vivo outcome. While direct in vivo efficacy data for this compound QACs in infection models is still emerging in the public domain, the strong in vitro activity and low toxicity of select derivatives suggest their potential for successful translation.[1]
In the realm of neuroscience, a clear correlation has been demonstrated for quinuclidine-based compounds. The in vitro affinity for specific neurotransmitter receptors, such as the M1 muscarinic receptor, has been shown to translate to in vivo efficacy in animal models of cognitive dysfunction.[6] This underscores the value of in vitro receptor binding assays as a predictive tool for the in vivo neurological effects of this class of compounds.
References
- 1. Naturally derived this compound salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Staphylococcus Mediated Systemic Infection by Enhancing the Resurging Activity of Co-trimoxazole in Presence of Cryptdin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive and Sensorimotor Tasks for Assessing Functional Impairments in Mouse Models of Alzheimer’s Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Aminoquinuclidine Against Established Cholinergic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinergic agent 3-Aminoquinuclidine against established compounds such as Acetylcholine, Nicotine, Varenicline, and Donepezil. The following sections detail their performance based on available experimental data, outline the methodologies for key experiments, and visualize relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Cholinergic Agents
Quantitative data for this compound is limited in publicly available literature. The data presented below for this compound are for its derivatives, which serve as the closest available indicators of its potential activity. Direct experimental benchmarking of this compound is encouraged for a more definitive comparison.
| Compound | Receptor/Enzyme Subtype | Binding Affinity (Ki) [nM] | Efficacy (EC50) [nM] |
| This compound Derivative (AK3) | α3β4 nAChR | 3.18[1] | - |
| This compound Derivative (AK1) | α3β4 nAChR | 2.28[1] | - |
| 3-Quinuclidinyl benzilate (QNB) derivative | M1 mAChR | 2.0 | - |
| M2 mAChR | 13[2] | - | |
| M3 mAChR | 2.6[2] | - | |
| M4 mAChR | 2.2[2] | - | |
| M5 mAChR | 1.8[2] | - | |
| Acetylcholine | α4β2 nAChR (high sensitivity) | - | 1,000 |
| α4β2 nAChR (low sensitivity) | - | 100,000[3] | |
| M1 mAChR | - | 1.1 - 46.77[4] | |
| M2 mAChR | 390[4] | - | |
| M3 mAChR | - | 52 (human)[5] | |
| M4 mAChR | - | 110[6] | |
| Nicotine | α4β2 nAChR | 1 - 6.1 | - |
| α6β2* nAChR | 1.68[7] | 190 - 680[7] | |
| α7 nAChR | - | 1,300[8] | |
| Varenicline | α4β2 nAChR | 0.06 - 0.4[9] | 2,300[10] |
| α6β2* nAChR | 0.12[7] | 7 - 14[7] | |
| α3β4 nAChR | - | 55,000[10] | |
| α7 nAChR | 125[11] | 18,000[10] | |
| Donepezil | Acetylcholinesterase (AChE) | - | 53,600 (plasma IC50) |
Experimental Protocols
Radioligand Binding Assay for Cholinergic Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human cholinergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]Epibatidine for nAChRs, [³H]N-methylscopolamine for mAChRs).
-
Test Compound: this compound or other cholinergic agents.
-
Assay Buffer: Typically a Tris-HCl based buffer with physiological pH and salt concentrations.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This assay measures the functional activity (e.g., agonism or antagonism) of a compound by detecting changes in intracellular calcium levels following receptor activation.
1. Materials:
-
Cell Line: A cell line stably expressing the cholinergic receptor subtype of interest, often co-expressing a G-protein that couples to calcium signaling (e.g., Gαq).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Test Compound: this compound or other cholinergic agents.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Fluorescence Plate Reader: With an integrated liquid handler for compound addition.
2. Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere and grow.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.
-
Compound Addition: Use the plate reader's liquid handler to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.
Mandatory Visualizations
References
- 1. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Aminoquinuclidine for Nicotinic vs. Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 3-Aminoquinuclidine for nicotinic versus muscarinic acetylcholine receptors. Due to the limited availability of comprehensive public data for this compound itself, this guide incorporates data from closely related quinuclidine derivatives to infer its potential selectivity profile. The information is presented to aid researchers in understanding the potential interactions of this compound with the cholinergic system.
Introduction to this compound and Receptor Selectivity
This compound is a rigid bicyclic amine that serves as a key structural scaffold in the design of ligands targeting various neurotransmitter receptors. Its conformational rigidity makes it an attractive starting point for developing selective agonists or antagonists. In the cholinergic system, the ability of a compound to selectively target either nicotinic acetylcholine receptors (nAChRs) or muscarinic acetylcholine receptors (mAChRs), and even specific subtypes within these families, is crucial for therapeutic applications. High selectivity can lead to more targeted drug action with fewer off-target side effects. This guide assesses the available data to provide an objective comparison of the potential selectivity of this compound.
Quantitative Data on Quinuclidine Derivatives
Table 1: Binding Affinities (Ki) of a 3-Quinuclidinyl N-phenylcarbamate Analog at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 2.0 |
| M2 | 13 |
| M3 | 2.6 |
| M4 | 2.2 |
| M5 | 1.8 |
Data from: Bioorg Med Chem Lett. 2019 Feb 1;29(3):471-476.[1]
This data indicates that the quinuclidine scaffold can exhibit high affinity for all five muscarinic receptor subtypes, with some preference for M1, M3, M4, and M5 over the M2 subtype.
Data for this compound's affinity for nicotinic receptor subtypes is less direct. Studies on other 3-substituted quinuclidine derivatives suggest that modifications at this position can yield compounds with affinity for nAChRs, particularly the α7 subtype. However, without specific data for this compound, a direct quantitative comparison is not possible.
Experimental Protocols
The data presented for the quinuclidine derivatives were primarily obtained through radioligand binding assays and functional assays such as calcium flux measurements.
Radioligand Binding Assays
This technique is a gold standard for determining the affinity of a ligand for a receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine for mAChRs) and varying concentrations of the unlabeled test compound (e.g., the 3-quinuclidinyl N-phenylcarbamate analog).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled muscarinic receptors (M1, M3, M5), a common method is to measure changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor subtype of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50) is determined by plotting the fluorescence change against the compound concentration.
Signaling Pathways
Understanding the distinct signaling pathways of nicotinic and muscarinic receptors is essential for interpreting the functional consequences of ligand binding.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
M1, M3, and M5 muscarinic receptor Gq signaling pathway.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
M2 and M4 muscarinic receptor Gi signaling pathway.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine or a synthetic ligand, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This leads to depolarization of the cell membrane and initiation of downstream signaling cascades.
-
α7 nAChR: This subtype is highly permeable to Ca2+. The influx of calcium can activate various downstream signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways.
-
α4β2 nAChR: Activation of this subtype also leads to cation influx and can modulate the release of various neurotransmitters.
General signaling workflow for nicotinic acetylcholine receptors.
Conclusion
Based on the available data for a close structural analog, the 3-quinuclidine scaffold shows high affinity for all five muscarinic receptor subtypes, with a slight preference for M1, M3, M4, and M5 over M2. This suggests that this compound itself is likely to be a potent muscarinic receptor ligand.
A definitive assessment of its selectivity for nicotinic versus muscarinic receptors is hampered by the lack of specific binding or functional data for this compound at nicotinic receptor subtypes. Future research involving head-to-head radioligand binding and functional assays across a comprehensive panel of both nicotinic and muscarinic receptor subtypes would be necessary to fully elucidate the selectivity profile of this compound. Such studies would be invaluable for guiding the development of novel cholinergic ligands with improved therapeutic profiles.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Aminoquinuclidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 3-Aminoquinuclidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented is based on established validation principles and data from studies on this compound and structurally related compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~0.5 ng/mL |
| Selectivity | Good | Excellent | Excellent |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods for similar compounds and represent a starting point for the development and validation of a specific method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A pre-column derivatization step is often necessary to introduce a chromophore for UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Derivatizing agent (e.g., Dansyl chloride)
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for Dansyl chloride derivatives)
-
Injection Volume: 10 µL
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the this compound sample in a suitable solvent.
-
Add the derivatizing agent and a catalyst (e.g., a tertiary amine).
-
Heat the mixture to complete the reaction.
-
Dilute the derivatized sample to the desired concentration with the mobile phase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ion (Q3): A specific fragment ion
Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is required to increase its volatility.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
Sample Preparation (with Derivatization):
-
Dissolve the this compound sample in dichloromethane.
-
Add the derivatizing agent (BSTFA).
-
Heat the mixture to facilitate derivatization.
-
Inject the derivatized sample into the GC-MS system.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.
Safety Operating Guide
Proper Disposal Procedures for 3-Aminoquinuclidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Aminoquinuclidine, a key building block in pharmaceutical research, is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible. The following personal protective equipment should be worn at all times when handling the compound.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield.[1] | To protect against splashes and fine dust. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | To prevent inhalation of fumes or dust. |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and facilitate compliant disposal.[1]
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a material compatible with amines and have a secure, leak-proof lid.
-
Non-Halogenated Waste Stream: this compound is a non-halogenated organic compound. It should be disposed of in the non-halogenated organic waste stream. Do not mix it with halogenated organic solvents, as this can increase disposal costs and complexity.
-
Avoid Mixing Incompatibles: Do not mix this compound waste with incompatible substances such as acids and strong oxidizing agents.[1]
Step-by-Step Disposal Procedure for Unused this compound
For excess or expired this compound, the recommended disposal method is to arrange for collection by a licensed hazardous waste disposal company.[1]
-
Preparation for Disposal:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, carefully transfer the material to a suitable, labeled waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.[1]
-
Provide them with the necessary information about the waste, including its chemical name and quantity.
-
Disposal of Contaminated Materials and Empty Containers
Materials such as gloves, absorbent pads, and empty containers that have come into contact with this compound must also be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, absorbent pads) in a designated, labeled hazardous waste bag or container.
-
Dispose of this solid waste through your institution's hazardous waste program.
-
-
Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the non-halogenated organic liquid waste stream.
-
Final Disposal: Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the full personal protective equipment outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[2] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Handling Protocols for 3-Aminoquinuclidine
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Aminoquinuclidine. The following procedural guidance is intended to ensure the safe execution of laboratory operations involving this compound, minimizing risks and establishing clear protocols for waste management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure to skin, eyes, and the respiratory system. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][2] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and dust, which can cause serious eye irritation.[1][2] |
| Respiratory Protection | Dust mask (e.g., N95 type) or a respirator with a particulate filter. | Prevents inhalation of dust, which may cause respiratory irritation.[1] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
Hazard Identification and First Aid
This compound is classified with the following hazards:
Immediate first aid measures are crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Operational Plan: Safe Handling in the Laboratory
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to waste disposal.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. Direct disposal into drains or regular trash is strictly prohibited. A two-step process of chemical neutralization followed by disposal as hazardous waste is recommended.
Experimental Protocol for Neutralization of this compound Waste:
This compound is an aliphatic amine and can be neutralized using sodium bisulfite. This procedure should be performed in a fume hood with appropriate PPE.
-
Preparation of Neutralizing Solution: Prepare a 10% aqueous solution of sodium bisulfite (NaHSO₃).
-
Dilution of Amine Waste: Dilute the this compound waste with a compatible solvent to a concentration of approximately 5% or less.
-
Neutralization: Slowly add the 10% sodium bisulfite solution to the diluted amine waste with constant stirring. The reaction may be exothermic, so control the rate of addition to manage any temperature increase.
-
pH Check: Monitor the pH of the solution. Continue adding the sodium bisulfite solution until the pH is neutral (pH 6-8).
-
Collection and Labeling: Collect the neutralized solution in a clearly labeled hazardous waste container. The label should include the chemical names of the reactants and the date of neutralization.
-
Final Disposal: Dispose of the container through your institution's hazardous waste management program.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.
-
Cleanup: Collect the spilled material and absorbent into a sealed, labeled container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Disposal: Dispose of the cleanup materials as hazardous waste.
The logical relationship for spill management is outlined in the diagram below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
